H-Met-NH2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYTVXOARWSQSV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940971 | |
| Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-08-1, 19298-72-7 | |
| Record name | L-Methioninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methioninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methioninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHIONINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies
Chemical Synthesis Pathways for H-Met-NH2
Chemical synthesis of this compound typically involves the amidation of L-methionine or its precursors. One notable method for preparing methionine amino amides (AMTBM) involves the hydration of methionine amino-nitrile. This reaction is conducted in the presence of a ketone catalyst, such as acetone, and an OH-type basic resin. This approach is reported to yield solutions that are entirely free of inorganic salts. google.com For instance, a method utilizing this hydration reaction achieved an 85% yield for methionine (after subsequent hydrolysis of the amide), with the resulting solution containing 0.5 mole/kg of AMTBM. google.com
A more general strategy for synthesizing amino acid amides involves a three-step sequence: initial protection of the amino group (commonly with carbamate (B1207046) protecting groups like Boc, Fmoc, or Cbz), followed by amidation of the carboxylic acid, and finally, deprotection. rsc.org The protection of the nitrogen atom is critical to prevent undesired side reactions such as the formation of diketopiperazines, oligomers, or polymers. rsc.org
For the preparation of optically active methionine amide, a specific process involves the conversion of a mixture of D- and L-methionine amide (or their Schiff bases) into a salt using an optically active carboxylic acid, such as L- or D-mandelic acid. google.com This diastereoisomeric salt is then separated, and the desired optically active methionine amide is recovered. This method has been shown to achieve a high degree of optical purity. google.com One reported example demonstrated a 52.4% efficiency relative to the L-methionine amide used after drying. google.com
This compound as a Building Block in Complex Molecular Architectures
Amino acids, including methionine, are foundational chemical building blocks for the vast array of proteins and other complex biological molecules essential for life. basicknowledge101.comquora.comcancerquest.orglibretexts.org Notably, methionine holds a unique position as the initiator amino acid in the synthesis of all contemporary proteins. libretexts.org
This compound, as an amino acid amide, extends this utility by serving as a versatile building block in the construction of more intricate molecular architectures, particularly in peptide synthesis. It can be effectively employed in solid-phase synthesis methodologies for protected peptide fragments. For example, it can be linked to acid-sensitive resins, such as Polystyrene-2-chlorotrityl chloride resin, which is particularly suitable for the Fmoc strategy. rapp-polymere.com The bulkiness of the trityl group in such resins helps suppress diketopiperazine formation, making them ideal for peptides with C-terminal proline. rapp-polymere.com
Coupling Reactions for Peptide Formation Involving this compound
Peptide bond formation fundamentally involves a condensation reaction between the carboxyl group of one amino acid and the amino group of another, with the expulsion of a water molecule. mdpi.com Due to the inherent lower reactivity of the carboxylic group, coupling reagents are typically required to activate it, facilitating the subsequent nucleophilic attack by an amine. mdpi.com In this context, this compound, possessing a free amino group, functions as a nucleophile.
Research into prebiotic catalytic peptide ligation has demonstrated that this compound can participate in peptide formation, albeit sometimes with slightly lower yields compared to other amino amides. For instance, a yield of 63% was observed for peptide formation involving this compound in one such study. acs.orgucl.ac.uk
Enzymatic methods also extensively utilize this compound in peptide coupling reactions. Immobilized papain, for example, has been successfully employed to catalyze the formation of peptides such as Boc-Gly-Leu-Met-NH2 and Boc-Phe-Gly-Leu-Met-NH2. core.ac.ukias.ac.in Specific reaction scales reported yields of 125 mg for Boc-Gly-Leu-Met-NH2 and 85 mg for Boc-Phe-Leu-Met-NH2. ias.ac.in
Development of "Chromatography-Free" Synthetic Approaches
The development of "chromatography-free" synthetic approaches is a significant area of research aimed at simplifying purification processes and enhancing the efficiency and scalability of chemical syntheses. For the synthesis of amino acid amides, including those related to this compound, several methods have emerged that minimize or eliminate the need for chromatographic purification.
One such approach involves the direct amidation of unprotected amino acids using specific catalysts, such as B(OCH2CF3)3. This method can yield amino acid amides in high purity, often allowing for their isolation through simple filtration without the necessity of chromatographic separation. rsc.org This technique has been successfully applied to 14 of the 20 common proteinogenic amino acids, as well as several unnatural amino acids. rsc.org
Another example is the use of ammonia-borane as a precatalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. This method is reported to offer high functional group tolerance and chromatography-free purification. organic-chemistry.org For large-scale synthesis of more complex amides and peptides, recrystallization methods can serve as a highly effective and simplified alternative to chromatographic purification. springernature.com
Considerations in Prebiotic Synthesis Scenarios
The role of amino acid amides, including this compound, in prebiotic synthesis scenarios is a topic of considerable interest in understanding the origins of life. Amino acid amides (AA-NH2) are considered plausible candidates for fundamental building blocks that could have existed on early Earth and contributed to the formation of peptides in primitive oceans. royalsocietypublishing.orgroyalsocietypublishing.org
While methionine itself has been demonstrated to form under simulated primitive Earth conditions—for instance, through electric discharge experiments on gas mixtures containing methane (B114726) (CH4), hydrogen sulfide (B99878) (H2S), ammonia (B1221849) (NH3), and carbon dioxide (CO2), yielding racemic methionine—the specific prebiotic synthesis of this compound likely involves the hydrolysis of methionine nitrile. nih.govresearchgate.net Methionine nitrile, in turn, could arise from Strecker reactions. royalsocietypublishing.orgroyalsocietypublishing.org The feasibility of forming peptides directly from amino acid amides under plausible prebiotic conditions has been explored, with this compound being one of the amino amides investigated in such ligation reactions, highlighting its potential significance in early chemical evolution. acs.orgucl.ac.uk
Biocatalytic and Enzymatic Synthesis Routes
Biocatalytic and enzymatic routes offer highly selective and environmentally benign alternatives for the synthesis of amino acids and their derivatives. While the direct enzymatic synthesis of this compound itself may be less commonly detailed, enzymes are widely utilized for the synthesis and modification of amino acids and related compounds.
A significant application of enzymes in amino acid chemistry is in the production of chiral amino acids. Stereoselective amino acid amidases, in conjunction with racemases such as α-amino-ε-caprolactam racemase (ACL racemase), enable the dynamic kinetic resolution of amino acid amides. asm.orgnih.gov This enzymatic system can achieve the complete conversion of D-methionine amide to L-methionine, and conversely, L-methionine amide to D-methionine, demonstrating the enzymes' ability to act on methionine amide substrates. asm.orgnih.gov
Furthermore, enzymes like O-acetyl-L-homoserine sulfhydrolases (OAHS) play a role in the biosynthesis of L-methionine from precursors such as O-acetyl-L-homoserine or L-homocysteine and methyl mercaptan. nih.gov This illustrates the broader enzymatic landscape for methionine production, which can be extended to its derivatives.
Utilization of this compound as a Nucleophile in Enzymatic Peptide Synthesis
This compound is effectively utilized as a nucleophile in various enzymatic peptide synthesis reactions, leveraging its free amino group to form new peptide bonds. Enzymes act as catalysts to facilitate the attack of the amino group of this compound on an activated acyl donor. researchgate.netmdpi.com
For example, a glutamic acid specific endopeptidase (BL-GSE) has been shown to efficiently utilize this compound as a nucleophile. In a reaction coupling Z-Glu-OBzl with this compound, a yield of 65% was reported within 30 minutes in Bicine buffer at pH 8.5. researchgate.net
Immobilized papain is another enzyme that has been successfully employed to catalyze peptide bond formation where this compound or its derivatives serve as nucleophiles. core.ac.ukias.ac.in These enzymatic approaches highlight the precision and efficiency with which this compound can be incorporated into growing peptide chains.
Table 1: Representative Enzymatic Peptide Synthesis Reactions Involving this compound as Nucleophile
| Acyl Donor | Nucleophile | Enzyme | Conditions | Yield (%) | Reference |
| Z-Glu-OBzl | This compound | BL-GSE | Bicine buffer, pH 8.5, 30 min | 65 | researchgate.net |
| Boc-Gly | H-Leu-Met-NH2 | Papain (immobilized) | THF-buffer mixture, 24 h | 125 mg (product) | core.ac.ukias.ac.in |
| Boc-Phe | H-Gly-Leu-Met-NH2 | Papain (immobilized) | THF-buffer mixture, 24 h | 85 mg (product) | core.ac.ukias.ac.in |
Investigation of Intramolecular Catalysis and Amidine Hydrolysis Mechanisms
The amide bond in this compound, like other amides, is susceptible to hydrolysis, a process that can be catalyzed by acids, bases, or specific metal complexes. Understanding these mechanisms is crucial for controlling the stability and reactivity of this compound and its derivatives.
Amidine Hydrolysis Mechanisms
Amide hydrolysis typically proceeds under harsh conditions, such as prolonged heating with aqueous acid or base masterorganicchemistry.comchemistrysteps.com.
Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent elimination of the amine (which is protonated and thus a better leaving group) regenerates the carboxylic acid masterorganicchemistry.comchemistrysteps.com.
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination step, which involves the departure of the conjugate base of the amine, is generally unfavorable due to the poor leaving group ability of deprotonated amines. However, the reaction is driven to completion by the irreversible deprotonation of the carboxylic acid by the newly formed amine masterorganicchemistry.comchemistrysteps.com.
Beyond conventional acid-base catalysis, metal complexes, notably those involving palladium(II) and platinum(II) ions, can catalyze the hydrolysis of amide bonds in methionine-containing peptides nih.govnih.gov. This catalytic activity is often attributed to the high affinity of these metal ions for the sulfur atom within the methionine side chain, which promotes selective cleavage. For instance, specific palladium(II) complexes have been shown to regioselectively cleave the amide bond at the C-terminal side of methionine, with the rate-determining step involving the monodentate coordination of the metal complex to the methionine sulfur nih.gov.
Enzymatic mechanisms also play a significant role in amide hydrolysis, as seen in proteases. These enzymes often employ catalytic dyads or triads (e.g., His, Asp, Ser) within their active sites to facilitate amide bond cleavage, often through the formation of an oxyanion hole semanticscholar.org. Metalloproteases, which frequently utilize zinc ions, activate amide bonds via a Lewis acid mechanism, either by coordinating to the amide carbonyl or by activating water nih.govsemanticscholar.org.
Intramolecular Catalysis
Intramolecular catalysis can significantly accelerate amide bond hydrolysis. Studies on model compounds have demonstrated that a precisely positioned carboxyl group can catalyze rapid amide bond hydrolysis, likely through proton transfer to the amide oxygen followed by nucleophilic attack mdpi.comscienceopen.com. The combined presence of both amino and carboxyl functionalities has also been shown to facilitate fast amide hydrolysis, with a proton transfer often being the rate-limiting step mdpi.comscienceopen.com.
In the context of methionine-containing structures, intramolecular interactions have been investigated. For example, intramolecular sulfur-oxygen bond formation has been observed in the radical cations of N-acetylmethionine amide acs.org. Furthermore, studies on γ-Glu-(Pro)n-Met peptides have explored intramolecular contact formation and proton transfer reactions involving the methionine residue and adjacent peptide amide groups acs.org.
Strategies for Functional Derivatization of this compound
Functional derivatization of this compound is a key strategy to impart new properties and enable its use in various applications, from creating analogues to developing advanced probes and peptide conjugates.
Synthesis of N-Acetylated this compound Analogues
While direct synthesis of N-acetylated this compound (N-acetylmethioninamide) is a specific area for research, the synthesis of N-acetyl-L-methionine provides a relevant precedent. N-acetyl-L-methionine can be efficiently synthesized by reacting L-methionine with acetic anhydride (B1165640) in the presence of an aqueous alkali. This reaction is typically performed within a temperature range of 20°C to 60°C, maintaining a pH between 6.5 and 10.0. This method can yield optically pure N-acetyl-L-methionine with high efficiency, often exceeding 90% google.com.
N-acetylmethionine can also be biosynthesized enzymatically from L-methionine and acetyl-CoA via methionine N-acetyltransferase hmdb.ca. The existence and relevance of N-acetylated methionine amide structures are supported by studies on intramolecular sulfur-oxygen bond formation in their radical cations acs.org. Furthermore, N-acetylmethionine derivatives have been utilized in the synthesis of light-stable and water-soluble silver complexes, indicating their potential in materials science and antimicrobial applications acs.org.
Conjugation of this compound for Probe Development (e.g., Fluorescent Labels)
This compound, with its amino and amide functionalities, is an amenable scaffold for conjugation, particularly in the development of probes for biological and analytical applications.
A notable example is the synthesis of L-methyl-methionine (Met)-ICG-Der-02, a near-infrared fluorescent probe designed for in vivo tumor imaging. This probe was created by conjugating methionine with the ICG-Der-02 dye through an amide bond, utilizing carbodiimide (B86325) chemistry (e.g., ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride/N-hydroxysuccinimide) nih.gov. This probe demonstrated excellent cellular uptake in cancer cell lines without significant cytotoxicity, highlighting the potential of methionine conjugates as diagnostic tools nih.gov.
Methionine and its derivatives can also be used for N-terminal labeling of proteins. For instance, methionine can be chemically labeled with fluorescent dyes (e.g., Cy5) and subsequently conjugated to initiator tRNA molecules. This allows for site-specific N-terminal labeling of nascent proteins within eukaryotic translation systems, providing a valuable tool for studying protein synthesis and function researchgate.net.
General strategies for developing enantioselective fluorescent probes for amino acids involve the integration of a chiral binding site, a fluorophore, and a mechanism that produces distinct fluorescent signals upon interaction with different enantiomers sci-hub.se. This broad principle can be applied to this compound to create specific probes for its enantiomeric forms.
Formation of this compound-Containing Peptide Conjugates for Specific Applications
This compound serves as a fundamental building block in peptide synthesis, enabling the creation of peptide conjugates with diverse applications, including therapeutic agents and advanced functional materials chemimpex.comtcichemicals.comcymitquimica.comgoogle.com.
Peptide conjugates are extensively explored for their therapeutic potential, acting as drug delivery vehicles or modulators of immune responses google.com. Methionine's unique biochemical properties, including its sulfur-containing side chain, make it a strategic target for site-selective chemical modifications within peptides nih.gov.
A significant advancement in this area is the controlled reversible methionine-selective sulfimidation of peptides. This method allows for late-stage peptide functionalization through the formation of N═S bonds. These bonds can be subsequently reduced in the presence of glutathione (B108866), leading to the traceless release of the original peptides and amides nih.govresearchgate.net. This "on/off" strategy offers a powerful tool for peptide chemistry and drug discovery, facilitating applications such as precise reversible modifications of bioactive peptides, peptide stapling and linearization, and the development of advanced peptide-drug conjugates nih.govresearchgate.net. The ability to reversibly modify methionine residues provides new avenues for controlling peptide function and stability in biological systems nih.gov.
Poly(L-methionine), a hydrophobic polypeptide, can be derivatized (e.g., through alkylation) to yield highly charged polyelectrolytes with improved water solubility. This demonstrates the potential for this compound to be incorporated into polymeric structures for applications requiring specific solubility and conformational properties escholarship.org.
Biological and Biochemical Research Investigations
Roles in Cellular Homeostasis and Physiology
Extensive research into the biological and biochemical roles of amino acids and their derivatives has elucidated their critical functions in maintaining cellular health and function. While the parent amino acid L-methionine is well-characterized, specific investigations into its amide derivative, H-Met-NH2 (L-Methioninamide), are less abundant in publicly available scientific literature. Consequently, much of the understanding of this compound's potential roles is inferred from the known functions of L-methionine.
Modulation of Cell Proliferation and Viability in In Vitro Systems
Direct studies detailing the specific effects of this compound on cell proliferation and viability are not extensively documented. However, research on L-methionine provides a basis for understanding its potential impact. L-methionine has been shown to inhibit the proliferation of various cancer cell lines. For example, studies have demonstrated that L-methionine can reduce the growth of human pancreatic cancer cells and that methionine restriction can significantly inhibit the proliferation of acute leukemia cells. nih.govnih.gov This inhibitory effect is often linked to the concept of "methionine dependence" in cancer cells, where these cells have an increased requirement for methionine compared to normal cells. Methionine restriction has been observed to induce cell cycle arrest and apoptosis in these malignant cells. nih.gov
In the context of non-cancerous cells, the availability of methionine is crucial for normal proliferation and viability, as it is an essential amino acid required for protein synthesis.
A study investigating the effects of 20 different amidated L-amino acids on human dermal fibroblasts did not highlight L-Methioninamide as having a significant effect on collagen production or cell viability at the tested concentrations.
It is important to emphasize that these findings pertain to L-methionine, and dedicated in vitro studies are necessary to determine the precise effects of this compound on the proliferation and viability of various cell types.
Implications for Tissue Engineering and Regenerative Medicine Research
The application of this compound in tissue engineering and regenerative medicine is an emerging area with limited direct research. However, the broader use of methionine and its derivatives in biomaterials offers insights into its potential. For instance, a study has explored the use of a polyphosphazene fibrous mat based on the ethyl ester of L-methionine for vascular tissue engineering. nih.gov This material was found to support the viability and proliferation of mesenchymal stem cells, suggesting the biocompatibility of methionine-containing polymers. nih.gov
Furthermore, injectable hydrogels containing modified L-methionine have been developed for the delivery of neural stem cells. nih.gov These findings indicate that biomaterials incorporating methionine can be tailored to support cell growth and delivery in regenerative medicine applications. The specific role and advantages of using this compound as a component in such biomaterials remain to be elucidated through further research.
Contributions to Protein Synthesis and Turnover Mechanisms
As an essential amino acid, methionine plays a fundamental role in the initiation of protein synthesis. The start codon (AUG) in messenger RNA (mRNA) codes for methionine, meaning it is the first amino acid incorporated into a new polypeptide chain during translation. wikipedia.orgyoutube.com While this compound is not directly incorporated into proteins, it is plausible that it can be converted to methionine within the cell, thereby contributing to the cellular pool of this essential amino acid for protein synthesis.
Methionine is also implicated in the regulation of protein turnover, the balance between protein synthesis and degradation. Studies in broilers have shown that dietary methionine levels can affect the expression of genes involved in the ubiquitin-proteasome pathway, a major system for protein degradation. nih.gov The reversible oxidation of methionine residues in proteins can also act as a regulatory switch, influencing protein function and stability. nih.gov Again, the direct involvement of this compound in these processes is not established, but its potential conversion to methionine suggests an indirect contribution.
Regulation of Intracellular Amino Acid Metabolism and Balance
The intracellular concentration of amino acids is a critical determinant of cellular processes, including protein synthesis. nih.gov Studies have shown that the levels of specific intracellular amino acids, including methionine, can be predictive of the rate of protein synthesis. nih.gov In certain conditions, such as in patients with AIDS, methionine has been identified as a rate-limiting amino acid for whole-body protein synthesis. nih.gov
While there is a lack of direct evidence on how this compound specifically regulates the intracellular amino acid pool, it can be hypothesized that its uptake and conversion to methionine would contribute to maintaining the balance of this essential amino acid. The regulation of methionine metabolism itself is complex, involving various enzymes and pathways that control its conversion to other important molecules.
Metabolic Intermediates and Associated Biochemical Pathways
This compound as a Precursor to Key Biomolecules (e.g., Cysteine, Taurine)
Methionine is a crucial precursor for the synthesis of other sulfur-containing biomolecules, most notably cysteine and taurine. The transsulfuration pathway is the primary route for this conversion, where methionine is first converted to S-adenosylmethionine (SAM), then to S-adenosylhomocysteine (SAH), homocysteine, and finally to cysteine.
Cysteine, in turn, can be further metabolized to produce taurine. researchgate.netnih.govresearchgate.netyoutube.com Taurine plays a vital role in various physiological processes, including osmoregulation, antioxidation, and conjugation of bile acids. nih.gov
Involvement in Redox Balance and Glutathione (B108866) Biosynthesis
The maintenance of cellular redox balance is critical for cell survival, and the tripeptide glutathione (GSH) is the most abundant endogenous antioxidant, playing a pivotal role in this process. mdpi.com The synthesis of GSH is intrinsically linked to the metabolism of methionine. Methionine serves as the primary source of cysteine, which is the rate-limiting amino acid for GSH biosynthesis. nih.govopenaccesspub.org
This conversion occurs through the transsulfuration pathway. openaccesspub.orgnih.gov In this pathway, methionine is first converted to S-adenosylmethionine (SAM), which then donates its methyl group to become S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine. Homocysteine sits (B43327) at a critical metabolic juncture; it can either be remethylated back to methionine or enter the transsulfuration pathway. In the latter, homocysteine is irreversibly condensed with serine by cystathionine-β-synthase to form cystathionine. nih.gov Cystathionine is then cleaved by cystathionine-γ-lyase to produce cysteine, α-ketobutyrate, and ammonia (B1221849). nih.gov This newly synthesized cysteine is then available for the two-step, ATP-dependent synthesis of glutathione, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). nih.govopenaccesspub.org
By supplying the necessary cysteine precursor, methionine metabolism is fundamental to maintaining the cellular pool of GSH, which is essential for detoxifying reactive oxygen species (ROS) and maintaining a reducing intracellular environment. nih.govresearchgate.net
| Enzyme | Abbreviation | Function in Pathway |
| Methionine Adenosyltransferase | MAT | Converts Methionine to S-Adenosylmethionine (SAM) |
| Methyltransferases | MTs | Transfer a methyl group from SAM to a substrate, forming S-Adenosylhomocysteine (SAH) |
| S-Adenosylhomocysteine Hydrolase | SAHH | Hydrolyzes SAH to Homocysteine and Adenosine (B11128) |
| Cystathionine β-Synthase | CBS | Condenses Homocysteine with Serine to form Cystathionine |
| Cystathionine γ-Lyase | CTH/CSE | Cleaves Cystathionine to produce Cysteine, α-ketobutyrate, and ammonia |
| Glutamate-Cysteine Ligase | GCL | Catalyzes the first and rate-limiting step in GSH synthesis |
| Glutathione Synthetase | GS | Catalyzes the second and final step in GSH synthesis |
| This table outlines the key enzymes involved in the transsulfuration pathway that converts methionine into cysteine, the precursor for glutathione synthesis. |
Interplay with S-Adenosylmethionine (SAM) Metabolism and Methylation Cycles
Methionine is central to cellular methylation reactions through its conversion to S-adenosylmethionine (SAM). mdpi.com The "methionine cycle" or "activated methyl cycle" is a fundamental biochemical pathway that generates this universal methyl donor. youtube.com The cycle begins with the activation of methionine by the enzyme methionine adenosyltransferase (MAT), which uses ATP to form SAM. youtube.comcell-stress.com
SAM possesses a high-energy methyl group attached to its sulfur atom, making it an ideal donor for a vast array of methylation reactions. mdpi.comnih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov SAH is a potent inhibitor of methyltransferase reactions, and its accumulation can halt cellular methylation processes. nih.gov Therefore, it is rapidly hydrolyzed by SAH hydrolase (SAHH) into homocysteine and adenosine. nih.gov From here, homocysteine can be remethylated to regenerate methionine, thus completing the cycle. This remethylation primarily occurs via the enzyme methionine synthase, which requires vitamin B12 as a cofactor and uses a methyl group derived from the folate cycle. youtube.com
| Molecule | Abbreviation | Role in the Cycle |
| Methionine | Met | The starting essential amino acid. |
| Adenosine Triphosphate | ATP | Provides the adenosyl group to activate methionine. |
| S-Adenosylmethionine | SAM | The universal methyl group donor for methylation reactions. mdpi.com |
| S-Adenosylhomocysteine | SAH | The demethylated product of SAM; a potent inhibitor of methyltransferases. nih.gov |
| Homocysteine | Hcy | Can be remethylated to methionine or enter the transsulfuration pathway. |
| 5-Methyltetrahydrofolate | 5-MTHF | The methyl donor for the remethylation of homocysteine to methionine. |
| Methionine Synthase | MS | The vitamin B12-dependent enzyme that catalyzes the remethylation of homocysteine. |
| This table summarizes the key components of the methionine cycle and their respective functions. |
Methyltransferases (MTs) are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a wide variety of substrates, including DNA, RNA, proteins, and small molecules. nih.govnih.gov This methylation is a critical post-translational or post-synthetic modification that regulates numerous cellular processes, from gene expression and chromatin structure to signal transduction. Without SAM, the majority of these methyltransferases remain functionally inactive. nih.gov
The general mechanism involves the substrate's nucleophilic atom (such as oxygen, nitrogen, sulfur, or carbon) attacking the electrophilic methyl group of SAM in an SN2-type reaction. nih.gov The cofactor is held in a specific conformation within the enzyme's active site, often involving hydrogen bonds, to facilitate this transfer. nih.gov Upon transfer of the methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov The activity of many MTs is highly sensitive to the intracellular SAM/SAH ratio, with an increase in SAH concentration leading to product inhibition. nih.gov
| Class of Methyltransferase | Atom Methylated | Examples of Substrates | Biological Function |
| O-Methyltransferases | Oxygen | Catecholamines, flavonoids, phenolic compounds | Neurotransmitter degradation, detoxification, secondary metabolism |
| N-Methyltransferases | Nitrogen | DNA/RNA bases, histone lysine (B10760008)/arginine residues, phospholipids | Epigenetic regulation, gene expression, membrane composition |
| C-Methyltransferases | Carbon | Uroporphyrinogen III, fatty acids | Cofactor biosynthesis, lipid modification |
| S-Methyltransferases | Sulfur | Homocysteine | Methionine regeneration |
| This table provides an overview of the major classes of methyltransferases, the atoms they target, example substrates, and their biological significance. |
In bacteria, mitochondria, and chloroplasts, the initiation of protein synthesis requires a specialized amino acid derivative, N-formylmethionine (fMet). wikipedia.orgquora.com This process utilizes a specific initiator tRNA, known as tRNAfMet, which is distinct from the tRNAMet used for elongating polypeptide chains. stackexchange.com
The process begins when methionine is attached to the initiator tRNAfMet by the enzyme methionyl-tRNA synthetase. wikipedia.org Following this, the enzyme methionyl-tRNA formyltransferase catalyzes the addition of a formyl group from N10-formyltetrahydrofolate to the amino group of the methionine residue. wikipedia.org This formylation is a critical step, as the resulting fMet-tRNAfMet is specifically recognized by initiation factor 2 (IF2), which guides it to the P-site of the 30S ribosomal subunit to begin translation at the AUG start codon. wikipedia.orgstackexchange.com The formyl group blocks the amino terminus, preventing it from forming a peptide bond at an incorrect time. While fMet is the initiating amino acid, the formyl group, and often the entire fMet residue, is typically removed from the nascent polypeptide chain post-translationally. quora.com
Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), which converts methionine to methionine sulfoxide (B87167) (MetO). wikipedia.org This oxidation can lead to protein denaturation, aggregation, and loss of function. nih.gov To counteract this damage, cells have evolved a specific repair system centered around methionine sulfoxide reductases (MSRs). nih.gov
The MSR system is a crucial antioxidant defense mechanism that catalyzes the reduction of MetO back to methionine, thereby restoring protein structure and function. nih.govnih.gov The oxidation of methionine's sulfur atom creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. The MSR system comprises two distinct, structurally unrelated enzyme families that are stereospecific for these isomers. wikipedia.orgdrugbank.com
MsrA specifically reduces the S-epimer of MetO. nih.govdrugbank.com
MsrB specifically reduces the R-epimer of MetO. nih.govnih.gov
This repair process is not only a defense mechanism but also a potential regulatory one. The reversible cycle of methionine oxidation and reduction can act as a molecular switch, modulating the activity of certain proteins in response to cellular redox conditions. nih.gov By repairing oxidative damage to proteins, MSRs play a critical role in protecting against oxidative stress and are implicated in processes like aging and neurodegeneration. mdpi.com
| Enzyme Family | Substrate Specificity | Cellular Location | Key Function |
| Methionine Sulfoxide Reductase A | Methionine-S-sulfoxide (MetSO) | Cytosol, Mitochondria, Nucleus | Reduces the S-diastereomer of MetO in both free and protein-bound forms. wikipedia.org |
| Methionine Sulfoxide Reductase B | Methionine-R-sulfoxide (MetRO) | Cytosol, Mitochondria, Endoplasmic Reticulum | Reduces the R-diastereomer of MetO, primarily in protein-bound forms. nih.govwikipedia.org |
| This table compares the two main families of Methionine Sulfoxide Reductase enzymes. |
Oxidative Stress Response and Antioxidant Properties
Direct Antioxidant Activities of this compound
While specific studies on the direct antioxidant activities of this compound are not widely available, the well-documented properties of methionine provide a strong basis for its potential role as a direct scavenger of reactive oxygen species (ROS). Methionine, either as a free amino acid or as a residue within a protein, can directly interact with and neutralize various oxidants. openaccesspub.orgnih.gov
The primary mechanism of this direct antioxidant activity involves the sulfur atom in its side chain. openaccesspub.org This sulfur is readily oxidized by ROS, such as hydrogen peroxide (H2O2) and hydroxyl radicals (•OH), converting the methionine residue to methionine sulfoxide (MetO). openaccesspub.orgwikipedia.org This reaction effectively consumes and detoxifies the ROS before it can damage more critical cellular components like DNA or lipids. Surface-exposed methionine residues on proteins are thought to act as a "last chance" antioxidant defense, sacrificially absorbing oxidative hits and protecting the protein from irreversible damage. nih.gov The subsequent reduction of MetO back to methionine by the MSR system allows this antioxidant function to be catalytic. nih.govnih.gov Given that this compound retains the crucial sulfur-containing side chain, it is highly probable that it also possesses direct ROS-scavenging capabilities similar to its parent amino acid.
| Reactive Species | Chemical Formula | Description |
| Hydrogen Peroxide | H2O2 | A relatively stable ROS that can diffuse across membranes and is a precursor to more reactive species. |
| Hydroxyl Radical | •OH | A highly reactive and damaging ROS that can react with most biological molecules. |
| Peroxynitrite | ONOO- | A reactive nitrogen species (RNS) formed from the reaction of superoxide (B77818) and nitric oxide. |
| Hypochlorous Acid | HOCl | A potent oxidant produced by myeloperoxidase in immune cells. |
| This table lists various reactive oxygen and nitrogen species that are known to be scavenged by the methionine side chain. |
Mechanisms of Cellular Protection Against Oxidative Damage
The chemical compound this compound, L-Methioninamide, contributes to cellular protection against oxidative damage primarily through the reactivity of its methionine side chain. The thioether group of methionine is susceptible to oxidation by a variety of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), hydroxyl radicals, and peroxynitrite. openaccesspub.org This process, which converts methionine to methionine sulfoxide, effectively neutralizes cytotoxic oxidants, thus protecting other critical cellular components from damage. openaccesspub.orgnih.gov
This sacrificial oxidation of methionine residues can be a key defense mechanism. nih.gov By reacting with ROS, this compound can prevent these damaging species from modifying other functionally essential amino acid residues within proteins or other vital biomolecules. nih.gov The resulting methionine sulfoxide can, in many biological systems, be reduced back to methionine by the enzyme family methionine sulfoxide reductases (MSRs), allowing for the potential of a catalytic scavenging cycle. nih.gov This antioxidant function is a fundamental aspect of methionine's role in cellular health and is retained in its amide derivative, this compound.
Enzyme-Substrate and Protein-Ligand Interactions
Methionyl-tRNA synthetase (MetRS) is the enzyme responsible for the specific attachment of L-methionine to its cognate tRNA, a critical step in protein synthesis. nih.gov The binding of L-methionine occurs within a highly specific active site. Structural studies of Escherichia coli MetRS have revealed that upon binding L-methionine, the enzyme undergoes conformational changes. nih.gov Aromatic residues rearrange to create a hydrophobic pocket that accommodates the methionine side chain, and the delta-sulfur atom of methionine displaces a water molecule, forming hydrogen bonds with backbone atoms of the enzyme. nih.gov
While direct structural studies of MetRS in complex with this compound are not extensively documented, analysis of the L-methionine binding site allows for informed predictions. The primary difference between L-methionine and this compound is the replacement of the carboxyl group with an amide group. In the MetRS active site, the carboxyl group of L-methionine typically forms key ionic and hydrogen bond interactions that are crucial for recognition and proper positioning. The amide group of this compound, being a neutral and weaker hydrogen bond acceptor/donor compared to the negatively charged carboxylate, would likely result in a significantly different and weaker binding interaction. This altered binding affinity would almost certainly impair or prevent the subsequent enzymatic steps of adenylation and tRNA charging, making this compound a poor substrate for MetRS.
Methionine aminopeptidases (MetAPs) are essential metalloenzymes that specifically remove the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation. nih.govnih.gov These enzymes are ubiquitous and vital for cell life, making them attractive targets for therapeutic agents. nih.govnih.gov The active site of MetAP contains a dinuclear metal center (typically Co(II), but can be other divalent cations) that is critical for catalysis. nih.gov
Inhibitors of MetAP often function by chelating these metal ions in the active site. nih.gov Small molecules that can mimic the substrate's interaction with the active site can act as competitive inhibitors. Given the structural similarity of this compound to methionine, it could potentially act as a weak inhibitor of MetAP. However, effective MetAP inhibitors often possess specific chemical groups, such as triazole motifs, that strongly coordinate with the active site metal ions. nih.gov Without such a group, the inhibitory potential of a simple derivative like this compound is likely to be low. Research has focused on a wide chemical diversity of more complex molecules for effective MetAP inhibition. nih.gov
The enzymatic breakdown of this compound would primarily involve the hydrolysis of its C-terminal amide bond. This reaction is catalyzed by a class of enzymes known as amidases or peptidases with broad specificity. The hydrolysis of the amide bond in this compound would yield L-methionine and ammonia.
This process is analogous to the final steps of protein digestion, where proteases and peptidases break down proteins and peptides into their constituent amino acids. youtube.com While specific enzymes that target single amino acid amides are less characterized than large proteases, the chemical principle remains the same: the addition of a water molecule across the amide bond to break it. youtube.com Once hydrolyzed, the resulting L-methionine can enter the cell's metabolic pathways, such as being used for protein synthesis or converted to other essential sulfur-containing compounds. openaccesspub.orgnih.gov
Radical Chemistry and Electron Transfer Processes
The thioether group in the side chain of methionine-containing compounds like this compound is a primary target for one-electron oxidation. nih.govchimia.ch This oxidation, which can be initiated by hydroxyl radicals or through photochemistry, results in the formation of a highly reactive sulfur-centered radical cation (>S•+). nih.gov The fate of this radical cation is heavily influenced by its local molecular environment. chimia.ch
A key mechanism for stabilizing this radical cation is the formation of an intramolecular two-center, three-electron (2c-3e) bond with a nearby heteroatom that can donate a lone pair of electrons. nih.gov In the context of this compound or methionine-containing peptides, these heteroatoms can be the nitrogen of the N-terminal amino group or the nitrogen of a peptide bond amide group. nih.govchimia.chcdnsciencepub.com This interaction delocalizes the radical character, significantly increasing the lifetime of the oxidized species. chimia.ch The formation of these S∴N bonded species has been identified in pulse radiolysis experiments and supported by computational studies. chimia.chcdnsciencepub.com The stability and characteristics of these bonds depend on the specific geometry and the nature of the participating heteroatom.
Table 1: Intramolecular Stabilization of Methionine Sulfur-Centered Radical Cations
| Interacting Atom (X) | Bond Type | Resulting Species | Key Characteristics |
|---|---|---|---|
| Amide Nitrogen | S∴N | Intramolecular three-electron bonded radical | Stabilizes the radical cation; can form five- or six-membered rings in peptides. nih.govchimia.ch |
| Amine Nitrogen | S∴N | Intramolecular three-electron bonded radical | Stabilization via formation of a five-membered ring involving the N-terminal amino group. nih.gov |
| Neighboring Sulfur | S∴S | Intermolecular three-electron bonded radical | Occurs between two methionine residues; provides strong stabilization. chimia.ch |
Electron Sharing in Two-Center Three-Electron Bonds (S∴X, X=S, N, O)
The one-electron oxidation of the methionine derivative, this compound (L-methioninamide), results in the formation of a sulfur-centered radical cation (>S•+). This highly reactive species can be stabilized through intramolecular interactions with nearby electron-rich heteroatoms, leading to the formation of two-center three-electron (2c-3e) bonds, denoted as S∴X, where X can be sulfur (S), nitrogen (N), or oxygen (O). nih.govacs.org These bonds are formed when a lone pair of electrons from a Lewis base (the heteroatom X) interacts with the sulfur radical cation. acs.org In this arrangement, two electrons occupy a bonding σ orbital, and the third electron occupies the corresponding antibonding σ* orbital. acs.org
The formation and nature of these S∴X bonds are highly dependent on the local molecular structure and conformation. nih.gov Computational studies on methionine-containing dipeptides, which serve as excellent models for this compound, have elucidated the characteristics of these intramolecular bonds. The amide group (-NH2) and the backbone amine group in this compound provide the necessary nitrogen and oxygen atoms for potential S∴N and S∴O bond formation, creating cyclic structures of varying member counts (e.g., 5- to 10-membered rings). nih.govacs.org
The character of the S∴X bond varies significantly with the heteroatom involved:
S∴S Bonds: These are considered pure 2c-3e bonds. In molecules containing two methionine residues, the sulfur radical cation of one can interact with the sulfur atom of the other. nih.gov
S∴N Bonds: These bonds exhibit a predominant 2c-3e character but also possess a degree of electrostatic interaction. The strength of this interaction generally increases as the S-N distance decreases. nih.gov
S∴O Bonds: These interactions are primarily electrostatic in nature, with a smaller contribution from 2c-3e bonding. nih.gov
Topological analyses, such as the Electron Localization Function (ELF) and the Atoms in Molecules (AIM) theory, have been employed to characterize these bonds. nih.gov Key signatures of a 2c-3e bond include specific topological features and a well-balanced sharing of spin density between the two participating atoms. acs.org
The formation of these bonds has distinct spectroscopic consequences. The σ --> σ* electronic transition for these complexes gives rise to absorption wavelengths that vary depending on the heteroatom, ranging from the near-ultraviolet for S∴O bonds to the visible green region for S∴S bonds. nih.gov This stabilization of the sulfur radical cation via 2c-3e bond formation is a crucial aspect of the initial stages of oxidative processes in methionine-containing molecules. mdpi.com
Table 1: Computational Analysis of S∴X Two-Center Three-Electron Bonds in Methionine Radical Cations Data derived from studies on methionine-containing dipeptides as a model for this compound.
| Bond Type | Predominant Character | Calculated Absorption Range (σ --> σ*) | Reference |
| S∴S | Purely 2c-3e | Green Visible Spectrum | nih.gov |
| S∴N | Mainly 2c-3e with electrostatic contribution | Near-UV to Visible | nih.gov |
| S∴O | Mainly electrostatic with 2c-3e contribution | Near-UV Spectrum | nih.gov |
Roles in Radical Propagation and Quenching Mechanisms within Biomolecules
The sulfur-containing side chain of methionine, and by extension this compound, plays a critical role in the propagation and quenching of radical species within biological systems, positioning it as a significant endogenous antioxidant. nih.govnih.govpnas.org Methionine residues are particularly susceptible to oxidation by a wide variety of reactive oxygen species (ROS), including hydroxyl radicals (HO•), hydrogen peroxide (H₂O₂), and peroxynitrite. nih.govopenaccesspub.orgresearchgate.net This reactivity allows methionine to act as a scavenger, protecting other more critical amino acid residues and macromolecules from oxidative damage. nih.govmdpi.com
Radical Quenching Mechanisms:
The primary mechanism of radical quenching by this compound involves the oxidation of its thioether sulfur to form methionine sulfoxide (MetO). nih.govnih.gov This reaction effectively consumes damaging oxidants. For instance, studies on the protein glutamine synthetase, which contains 16 methionine residues, showed that 8 of these could be oxidized by hydrogen peroxide with little to no loss of the enzyme's catalytic activity. pnas.orgresearchgate.net These susceptible methionine residues were found to be on the protein's surface, acting as a protective shield for the active site. nih.govpnas.org
The process can be summarized as: This compound + ROS → H-Met(O)-NH2
This scavenging action can be catalytic in nature within cells. nih.gov The resulting methionine sulfoxide can be reduced back to methionine by the enzyme family of methionine sulfoxide reductases (MsrA and MsrB), which are nearly ubiquitous in aerobic organisms. nih.govcore.ac.uknih.gov This enzymatic repair restores the antioxidant capacity of the methionine residue, allowing it to participate in further scavenging cycles. nih.gov The net result is the catalytic detoxification of ROS, with reducing power ultimately derived from cofactors like NADPH. nih.govnih.gov
Radical Propagation:
While primarily known for quenching, the initial formation of the sulfur radical cation on this compound is a key step that can, under certain conditions, lead to radical propagation. The catalytic cycles of Radical S-adenosyl-l-methionine (SAM) enzymes, for instance, involve the generation of a 5'-deoxyadenosyl radical from SAM, which then initiates radical-mediated transformations by abstracting a hydrogen atom from a substrate. nih.govnih.gov
In the context of oxidative stress, the fate of the initial sulfur radical cation (>S•+) is a critical branch point. mdpi.com Following its formation, the radical can be stabilized as described in section 3.5.2, or it can participate in subsequent reactions. The specific reaction pathway is influenced by the local chemical environment, such as pH and the presence of neighboring functional groups. mdpi.com Potential subsequent reactions include deprotonation or decarboxylation (though the latter is blocked in this compound due to the amide group), which can generate other radical species. mdpi.com Thus, while this compound is a potent radical quencher, the intermediate radical species formed during this process are central to the chemistry of radical transfer and propagation in biological systems.
Table 2: Research Findings on Methionine's Antioxidant Role
| Research Finding | Model System | Implication for this compound | References |
| Surface-exposed methionine residues are preferentially oxidized, protecting the protein's active site. | Glutamine Synthetase | The methionine side chain in this compound can readily scavenge oxidants, protecting other molecules. | nih.gov, pnas.org, openaccesspub.org |
| Methionine residues act as a "last chance" antioxidant defense system for proteins. | General Protein Oxidation | This compound can function as a sacrificial antioxidant in biochemical systems. | pnas.org |
| Oxidation of methionine to methionine sulfoxide is reversible via methionine sulfoxide reductases (Msrs). | Various Cellular Systems | Allows for a catalytic cycle of ROS scavenging, enhancing its protective capacity in vivo. | nih.gov, nih.gov, core.ac.uk |
| Methionine is highly reactive with various ROS (H₂O₂, HO•, etc.). | Peptides and Proteins | Confirms the role of the sulfur atom in this compound as a primary target for radical species. | nih.gov, openaccesspub.org |
Pharmacological and Therapeutic Research Endeavors
Exploration in Pharmaceutical Development and Drug Discovery
The exploration of H-Met-NH2 and its derivatives in pharmaceutical development often stems from the critical roles of its parent compound, L-methionine, in fundamental biological processes. L-methionine is indispensable for protein synthesis, methylation reactions, and one-carbon metabolism, serving as a precursor in the methionine cycle and for glutathione (B108866) synthesis, a vital cellular antioxidant. mtoz-biolabs.commdpi.com Disruptions in L-methionine metabolism are implicated in various health issues, including hepatic, neurological, and cardiovascular dysfunctions. nih.gov
Research into this compound-derived pharmaceuticals for metabolic disorders often focuses on addressing conditions linked to methionine metabolism. Inherited metabolic diseases, particularly those involving mutations in the MARS1 gene (encoding methionine tRNA synthetase), can lead to severe lung and liver conditions in early childhood. mdpi.comnih.gov Oral L-methionine therapy has demonstrated efficacy in restoring methionine tRNA synthetase activity and improving clinical outcomes in affected children. mdpi.comnih.gov The development of pharmaceutical formulations of L-methionine, optimized for palatability and stability, is ongoing to facilitate treatment in pediatric populations. mdpi.comnih.gov
L-Methioninamide hydrochloride, a methionine analogue, has been identified as a methionyl-tRNA synthetase inhibitor. medchemexpress.com This inhibitory activity suggests its potential as a pharmaceutical agent by modulating methionine metabolism, which is often disrupted in metabolic disorders. Hypermethioninemia, characterized by an excess of methionine in the blood, can arise from impaired methionine breakdown, liver disease, or excessive dietary intake. This condition can be linked to mutations in genes such as MAT1A, GNMT, or AHCY, which are involved in the enzymatic breakdown of methionine. medlineplus.gov Deficiency in methionine adenosyltransferase (MAT I/III) can result in elevated plasma methionine levels and reduced S-adenosylmethionine (SAM) levels, sometimes leading to neurological manifestations. nih.gov The development of compounds like L-methioninamide, which can interact with these metabolic pathways, represents a strategy in addressing such disorders.
The therapeutic potential of methionine-related compounds, including this compound, in hepatic conditions and oxidative stress-related diseases is closely tied to their role in antioxidant defense. L-methionine is a crucial precursor for the synthesis of glutathione (GSH), a major cellular antioxidant, thereby contributing to antioxidant protection. mtoz-biolabs.comveterinaryworld.orgmdpi.com Studies have shown that methionine supplementation can enhance antioxidant status and mitigate oxidative stress, for instance, in poultry models. mdpi.com Optimal methionine supplementation has been observed to alleviate heat-induced oxidative organ damage by bolstering endogenous antioxidant defenses and modulating redox-sensitive signaling pathways. mdpi.com
S-Adenosyl-L-methionine (SAMe), a key metabolite derived from methionine, is widely recognized for its hepatoprotective effects and its role in combating oxidative stress. SAMe functions as a primary biological methyl donor and is integral to the synthesis of glutathione. wjgnet.comcaldic.comdrugbank.com Hepatic SAM levels are often diminished in animal models of alcoholic liver injury and in patients suffering from alcoholic liver disease or viral cirrhosis. wjgnet.comnih.gov Supplementation with SAMe has been shown to reverse the depletion of SAM and GSH in ethanol-fed animals, leading to the alleviation of steatosis and hepatocyte necrosis, and preventing mitochondrial DNA damage. wjgnet.comnih.gov Oxidative stress is a significant contributor to the pathogenesis of various liver diseases, and the Nrf2 pathway, a critical cellular defense mechanism, plays a vital role in counteracting oxidative stress and attenuating liver injury. mdpi.comfrontiersin.org While L-methioninamide itself is an amide of methionine, its direct therapeutic application in hepatic conditions and oxidative stress is an area where further specific research on the compound itself, beyond its parent methionine or metabolite SAMe, would be beneficial for establishing its independent role.
S-Adenosyl-L-methionine (SAMe) is a ubiquitous metabolite formed from L-methionine and adenosine (B11128) triphosphate (ATP). caldic.comdrugbank.comnih.govmdpi.com It occupies a central position in cellular biochemistry as a precursor for methylation, aminopropylation, and transsulfuration pathways, participating in over 100 different enzymatic reactions as a methyl donor. caldic.comdrugbank.com SAMe is also a critical precursor for glutathione synthesis. wjgnet.comcaldic.comdrugbank.com Its therapeutic utility has been investigated in various clinical contexts, including liver disease, depression, and osteoarthritis. caldic.comdrugbank.comnih.gov The inherent lability of SAMe in its native form has prompted the development of stable salts for pharmaceutical applications, with several patents granted for such formulations. caldic.com
SAMe's multifaceted involvement extends to cancer pathogenesis, where it influences tumor initiation, progression, and therapeutic resistance. Its connections to polyamine synthesis and oxidative stress management further highlight its significance in cancer biology. mdpi.com Research is exploring SAMe as a potential biomarker for cancer diagnosis and prognosis, and its modulation is being investigated to enhance the efficacy of existing cancer treatments by restoring proper methylation patterns and mitigating oxidative damage. mdpi.com While this compound is a methionine derivative, current research primarily focuses on SAMe itself and its direct analogues as investigational pharmaceutical agents, rather than this compound being developed as a direct SAMe analogue. However, as an inhibitor of methionyl-tRNA synthetase medchemexpress.com, this compound influences methionine metabolism, which is intrinsically linked to SAMe biosynthesis and its downstream pathways.
Peptide-Based Therapeutics and Ligand Binding Studies
Peptides containing methionine, including those with C-terminal amidation such as this compound, are of significant interest in the development of peptide-based therapeutics due to their potential as bioactive ligands and their roles in modulating cellular functions.
Peptides incorporating methionine residues are known to act as bioactive ligands, interacting with various receptors to modulate biological functions. For instance, [Met5]enkephalin is a well-established opioid peptide neurotransmitter that binds to opioid receptors. nih.govnih.gov The modification of peptides, including the incorporation of specific amino acid derivatives like this compound, can significantly influence their pharmacological properties, such as improving pharmacokinetics, enhancing stability, and reducing immunogenicity. nih.gov
Examples of this compound-containing peptides investigated in research include H-Met-Thr-Ile-NH2 nih.gov and His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. zhanggroup.org The C-amidation of amino acids, including methionine, is a common feature in bioactive peptides, with approximately 50% of known bioactive peptides being amidated. nih.govresearchgate.net This amidation can be crucial for the biological activity of peptides. The dipeptide H-Met-Pro-OH, containing methionine and proline, has also been studied as a substrate for specific enzymes. medchemexpress.com These studies highlight the structural diversity and functional relevance of peptides incorporating methionine and its C-amidated form, this compound, as potential bioactive ligands.
The modulation of ion channel activity by methionine and its derivatives, including within peptide structures, is an area of active research. A notable finding is that the oxidation of a methionine residue within voltage-dependent potassium channels can directly modulate their inactivation properties. This effect is reversible through the action of peptide methionine sulfoxide (B87167) reductase, suggesting a dynamic regulatory mechanism in cellular signal transduction. nih.govnih.gov While this research specifically points to methionine residues within channel proteins, it underscores the sensitivity of ion channel function to methionine-related modifications.
Peptides, including those derived from marine organisms, are recognized for their ability to modulate various ion channels, such as voltage-gated potassium (Kv) channels, and are being explored for their therapeutic potential. mdpi.com Peptide inhibitors of G protein-gated inwardly rectifying K+ channel 4 (GIRK4) have also been investigated for their impact on channel function. semanticscholar.org While direct studies explicitly detailing the modulation of ion channel activity by this compound peptides (i.e., peptides containing this compound as a distinct component) are less extensively documented in the provided search results, the established role of methionine oxidation in ion channel function nih.govnih.gov and the general capacity of methionine-containing peptides to act as bioactive ligands nih.govnih.gov suggest a plausible area for further investigation into the specific effects of this compound-containing peptides on ion channel activity.
Influence on Endocrine Secretions (e.g., Growth Hormone, Insulin (B600854), Somatostatin)
While this compound itself is a simple amino acid amide, its presence as a C-terminal residue in peptides is relevant to understanding endocrine regulation. Endocrine secretions like growth hormone (GH), insulin, and somatostatin (B550006) are tightly regulated by complex hormonal networks. For instance, somatostatin, a peptide hormone, is known to inhibit the release of GH, thyroid-stimulating hormone (TSH), insulin, and glucagon, among other hormones. mdpi.comnih.govwikipedia.orgnih.gov The secretion of GH, in particular, is modulated by both growth hormone-releasing hormone (GHRH) and somatostatin. probl-endojournals.rubioscientifica.comavma.org Studies have shown that hypoglycemia can stimulate the release and gene expression of hypothalamic somatostatin in rats, which subsequently inhibits GH release. mdpi.com Additionally, insulin has been observed to directly inhibit GH secretion at the pituitary somatotrophs. probl-endojournals.ru
However, direct research findings specifically detailing the influence of this compound (L-Methioninamide) as a standalone compound on endocrine secretions such as growth hormone, insulin, or somatostatin are not explicitly available in the current literature. The significance of this compound in this context is primarily as a structural component within larger peptides that may exert such endocrine effects.
Ligand Binding and Activation of G-Protein Coupled Receptors (GPCRs), including Neurokinin Receptors
The C-terminal sequence Phe-X-Gly-Leu-Met-NH2 is a common and critical motif found in natural peptide ligands for tachykinin receptors, which are a class of G-protein coupled receptors (GPCRs). nih.govendocrinology.orgresearchgate.netnih.govmdpi.commdpi.com These include neurokinin 1 (NK1R), neurokinin 2 (NK2R), and neurokinin 3 (NK3R) receptors. nih.govnih.govmdpi.com The Met-NH2 moiety, as part of this conserved C-terminal sequence, plays a vital role in the docking of these peptide ligands into the hydrophobic transmembrane pocket of neurokinin receptors. researchgate.netmdpi.com
The binding and activation of these GPCRs are highly specific, involving interactions between the peptide ligand and various receptor regions. For example, specific amino acid residues within the receptor, such as NK2R-K180 in extracellular loop 2 (ECL2) and segments of the NK1R N-terminal region, are crucial for ligand binding affinity and receptor specificity. nih.gov The activation of NK1R, for instance, involves coupling to the Gαq-protein, leading to the activation of phospholipase C and an increase in intracellular calcium levels. It can also stimulate cyclic AMP (cAMP) via Gαs-protein coupling. nih.gov The W261^6.48 residue in GPCRs is recognized as a "molecular toggle" essential for receptor activation. mdpi.com
The importance of the C-terminal Met-NH2 in ligand-receptor interactions is further highlighted in studies involving peptides like H-Thr-Gly-Ala-Phe-Met-NH2. When this peptide is cleaved by metalloendopeptidases such as thermolysin, the resulting Phe-Met-NH2 product exhibits tight binding to supramolecular hosts like cucurbit nih.govuril (CB7), demonstrating the strong binding affinity associated with this C-terminal sequence. rsc.orgtrinity.edu
Structure-Activity Relationship (SAR) and Ligand Design for this compound Analogues
Structure-Activity Relationship (SAR) studies of peptides containing the this compound motif are crucial for designing analogues with improved potency, selectivity, or stability. The conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH2 in tachykinins is a primary focus for SAR investigations due to its critical role in neurokinin receptor binding and function. nih.govendocrinology.orgresearchgate.netnih.govmdpi.commdpi.com
Modifications to the amino acid sequence and functional groups within or around the this compound motif are common strategies in ligand design. For example, in studies of nociceptin/orphanin FQ (NOP) receptor ligands, substituting lysine (B10760008) (Lys) with ornithine (Orn), diaminobutanoic acid (Dab), or diaminopropanoic acid (Dap) in hexapeptide analogues has been explored to modulate activity. researchgate.net Similarly, Cα-methylation of strategic residues in glucagon-like peptide-1 receptor (GLP-1R) agonists has been shown to enhance α-helical bias and significantly increase agonist potency. mdpi.com
The presence and position of amide (NH2) groups are often critical for the activity of various compounds, including those with antimicrobial properties, suggesting their involvement in key interactions. nih.govnih.gov Furthermore, the sequence-selectivity of binding to supramolecular systems, where H-Phe-Met-NH2 binds more tightly than H-Tyr-Met-NH2 or H-Trp-Met-NH2, underscores the specific structural requirements for effective interactions involving the Met-NH2 C-terminus. rsc.org
Strategies for Enhancing Proteolytic Stability of this compound-Containing Peptides (e.g., Supramolecular Systems)
Peptides, including those containing this compound, are often susceptible to rapid proteolytic degradation by ubiquitous enzymes in biological systems, such as dipeptidyl peptidase-4 (DPP-4) for peptides like GLP-1. mdpi.com This enzymatic instability presents a significant challenge for their therapeutic application.
Various strategies are employed to enhance the proteolytic stability of this compound-containing peptides. One promising approach involves the use of supramolecular systems, such as cucurbit[n]urils (CBn). These macrocycles can encapsulate and protect peptides from enzymatic breakdown. For instance, cucurbit nih.govuril (CB7) has been demonstrated to protect peptides with N-terminal aromatic amino acids, like Phe-Met-NH2, from cleavage by metalloendopeptidases such as thermolysin. rsc.orgtrinity.edu The tight binding of the cleavage product (e.g., H-Phe-Met-NH2) to CB7 effectively halts further digestion. rsc.org
Beyond supramolecular encapsulation, structural modifications to the peptide itself can also confer increased stability. Cyclic peptides, for example, often exhibit improved proteolytic stability due to their increased structural rigidity and enhanced intermolecular interactions compared to their linear counterparts. acs.org The self-assembly of peptides into organized nanostructures, such as nanofibers or hydrogels, can also contribute to their resistance against enzymatic degradation by providing a protective microenvironment. acs.org
Antimicrobial Research Applications
The C-terminal amide group, including in the form of this compound, is a common feature in many antimicrobial peptides (AMPs), which are being investigated as potential agents to combat multidrug resistance. researchgate.netnih.gov
One notable example is melectin (B1577388) (MEP, GFLSILKKVLPKVMAHMK-NH2), an antimicrobial peptide that demonstrates high activity against both Gram-positive and Gram-negative bacteria. researchgate.net Research focuses on synthesizing derivatives and analogues of such AMPs to improve their antibacterial efficacy and in vivo half-life. researchgate.netmdpi.com While the presence of the -NH2 group is often cited as important in antimicrobial compounds, specific research on this compound itself as a direct antimicrobial agent is limited. However, its role as a building block in functional antimicrobial peptides is significant. For instance, shortened analogues of (KLAKLAK)2-NH2, such as KLAKLAK-NH2, have shown moderate antimicrobial activity against Escherichia coli K12 407. mdpi.com
Antibiogram Studies of this compound Derivatives and Conjugates
Antibiogram studies are fundamental for evaluating the antimicrobial spectrum and potency of this compound derivatives and conjugates. These studies typically involve determining the minimum inhibitory concentration (MIC) values against a panel of bacterial strains. researchgate.netmdpi.comresearchgate.netuobaghdad.edu.iq
Research on melectin (MEP) analogues, which contain a C-terminal methionine amide, illustrates how structural modifications impact antimicrobial activity. Dimerization and tetramerization of MEP (MAP-constructs) have been shown to influence both antimicrobial and hemolytic activity. For instance, a specific dimer (dimer V), where both methionine residues were replaced by methionine sulfoxide (Met(O)), exhibited high antimicrobial activity coupled with low hemolytic activity. researchgate.net This suggests that modifications around the methionine residue can be strategically employed to optimize the therapeutic index.
Another relevant example comes from studies on shortened peptide analogues. The analogue KLAKLAK-NH2 and its conjugate with 1,8-naphthalimide, incorporating the unnatural amino acid nor-Leu, demonstrated moderate activity against the Gram-negative bacterium Escherichia coli K12 407 at a concentration of 20 μM. mdpi.com This activity is often attributed to the peptides' ability to induce cell membrane damage and subsequent lysis. mdpi.com
In Vitro Pharmacokinetic and Biopharmaceutical Research Aspects
In vitro pharmacokinetic (PK) and biopharmaceutical research aspects are crucial for the early assessment of drug candidates, including peptides containing this compound. Pharmacokinetics describes how a drug moves through the body, encompassing absorption, distribution, metabolism, and elimination (ADME). medwinpublishers.comscas.co.jp Biopharmaceutics, on the other hand, examines the relationship between the physical and chemical properties of a drug, its dosage form, and its systemic absorption and disposition. medwinpublishers.com
Key in vitro PK assessments include:
Metabolic Stability: Evaluating the rate at which a compound is metabolized by enzymes, typically in liver microsomes or hepatocytes. scas.co.jpnih.gov
Enzyme Inhibition/Induction: Assessing the potential of a compound to inhibit or induce drug-metabolizing enzymes (e.g., cytochrome P450 isoforms). scas.co.jp
Protein Binding: Determining the extent to which a compound binds to plasma proteins, which influences its free concentration and distribution. scas.co.jpnih.gov
Membrane Permeability: Measuring the ability of a compound to cross biological membranes, often using cell-based assays (e.g., Caco-2 cells, MDCK II cells) or artificial membrane permeability assays (PAMPA). scas.co.jpnih.gov
Evaluation of Metabolic Stability in Biological Milieus
The metabolic stability of a chemical compound in biological systems, such as plasma and liver microsomes, is a critical pharmacokinetic parameter that influences its half-life and potential efficacy in vivo. Amide functional groups, like those present in this compound, can be susceptible to enzymatic hydrolysis in biological environments evotec.commdpi.com. This hydrolysis can be mediated by various enzymes, including peptidases and esterases, present in plasma and liver microsomes evotec.commdpi.comslideshare.net.
Liver microsomes are commonly used in in vitro metabolic stability assays to assess Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, and to some extent, other microsomal enzymes mdpi.comsrce.hrbccampus.cawikipedia.org. Plasma stability assays, on the other hand, typically evaluate degradation by hydrolytic enzymes present in the blood evotec.com. Compounds with functional groups such as esters, amides, lactones, and lactams are often screened for plasma stability due to their susceptibility to hydrolysis evotec.com.
While the general principles of amide bond lability in biological systems are well-established, specific detailed research findings, including half-life (t½) or intrinsic clearance (CLint) values for this compound (L-Methionine amide) in human or animal plasma and liver microsomes, were not identified in the current literature search. Such data would typically be generated through in vitro incubation experiments where the disappearance of the parent compound is monitored over time using techniques like LC-MS/MS srce.hrbccampus.cawikipedia.org.
Despite the absence of specific data for this compound, the general understanding of amide chemistry suggests that its metabolic stability would depend on the specific enzymatic environment and the accessibility of its amide bond to hydrolytic enzymes.
Table 1: Illustrative Metabolic Stability Data (No specific data for this compound found)
| Biological Milieu | Species | Half-life (t½) | Intrinsic Clearance (CLint) | Notes |
| Plasma | Human | Not Reported | Not Reported | Specific data for this compound not found in literature search. Amides can be susceptible to hydrolysis. evotec.com |
| Liver Microsomes | Human | Not Reported | Not Reported | Specific data for this compound not found in literature search. Amides can be susceptible to enzymatic degradation. mdpi.commdpi.com |
| Liver Microsomes | Rat | Not Reported | Not Reported | Specific data for this compound not found in literature search. mdpi.commdpi.com |
Assessment of Cell Permeability and Active Transport Mechanisms (e.g., PEPT1)
Cell permeability is a crucial factor for the absorption and distribution of compounds, particularly for those intended for oral administration or intracellular targets. Compounds can cross cell membranes via passive diffusion or active transport mechanisms slideshare.netkhanacademy.orgsigmaaldrich.commdpi.com.
The Caco-2 cell monolayer assay is a widely recognized in vitro model used to predict human intestinal permeability and assess the involvement of active transport and efflux mechanisms nih.gov. This model mimics the intestinal epithelial barrier and allows for the measurement of apparent permeability coefficients (Papp) in apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions nih.gov.
Regarding active transport, the intestinal H+/peptide cotransporter 1 (PEPT1, also known as SLC15A1) plays a significant role in the absorption of dietary dipeptides and tripeptides from the small intestine srce.hrkhanacademy.orgmdpi.com. PEPT1 is a high-capacity, low-affinity transporter that mediates the proton-coupled uptake of short peptides mdpi.com. Its substrate specificity is broad, accommodating a wide range of di- and tripeptides, including certain peptide-like drugs srce.hrkhanacademy.orgmdpi.com.
However, research into PEPT1 substrate specificity has indicated that simple amino acid amides, such as Ala-amide and Phe-amide, are generally not recognized as substrates by PEPT1, exhibiting very low affinity (Ki > 20 mM). In contrast, amino acid aryl amides were found to be accepted as PEPT1 substrates, suggesting that the structural requirements for PEPT1 transport extend beyond a simple amide bond to include specific aromatic moieties. Given that this compound is a simple amino acid amide (L-Methionine amide) and not a di- or tripeptide, it is highly probable that it would not be a direct substrate for PEPT1-mediated active transport.
Specific detailed research findings, including Caco-2 permeability (Papp) values or direct evidence of PEPT1 transport for this compound (L-Methionine amide), were not identified in the current literature search.
Table 2: Illustrative Cell Permeability and Active Transport Data (No specific data for this compound found)
| Assay Type | Model System | Permeability/Transport Data | Notes |
| Caco-2 Permeability | Human Caco-2 Cells | Not Reported | Specific data for this compound not found in literature search. nih.gov |
| PEPT1 Transport | Caco-2 Cells / Xenopus laevis Oocytes | Not Recognized as Substrate (Expected) | Simple amino acid amides like this compound are generally not recognized by PEPT1. |
Advanced Structural and Conformational Prediction
Advanced computational methods are indispensable for predicting the three-dimensional structure and conformational preferences of peptides, including simple amino acid amides such as this compound. The flexibility of peptides, even small ones, necessitates robust computational techniques to explore their vast conformational space.
Application of Computational Methods for Novel Peptide Structure Identification
For novel peptides or peptide derivatives like this compound, computational methods are crucial for identifying their most stable and energetically favorable structures. Techniques such as molecular dynamics (MD) simulations, quantum chemical calculations, and conformational sampling algorithms are routinely employed. mdpi.comnih.gov
Quantum chemical calculations, based on principles of quantum mechanics, provide highly accurate information about molecular geometries, electronic structures, and energies. beilstein-journals.org For this compound, these calculations can determine precise bond lengths, angles, and dihedral angles, as well as the relative energies of different conformers. beilstein-journals.orgbeilstein-journals.org Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can also be used to study amide groups in solution, offering a detailed understanding of their solvation and conformational behavior. acs.org
Conformational prediction for peptides, particularly those without regular secondary structures, often involves ab initio approaches that aim to find the lowest potential energy conformation given a sequence and an energy function. nih.gov While this compound is a single amino acid amide, the principles apply to understanding its intrinsic conformational preferences, which then influence its behavior when incorporated into larger peptide chains.
Integration of NMR Calculations for Structural Elucidation of this compound Peptides
Computational Nuclear Magnetic Resonance (NMR) calculations are powerful tools that, when integrated with experimental NMR data, significantly enhance the structural elucidation of peptides like this compound. These calculations can predict NMR parameters such as chemical shifts and coupling constants, which can then be compared to experimental values to validate or refine computationally derived structures. chemrxiv.orgnih.govbiorxiv.org
Density Functional Theory (DFT) calculations are frequently used for predicting chemical shifts. acs.org For this compound, predicted chemical shifts for its amide protons (HN), alpha carbons (Cα), and beta carbons (Cβ) can be compared with experimental NMR spectra to confirm its solution-state conformation. chemrxiv.orgnih.gov The sensitivity of NMR chemical shifts to local protein structure, including backbone torsion angles and hydrogen bonding effects, makes computational NMR a critical validation step. biorxiv.org Studies on methionine and cysteine derivatives have successfully used quantum chemical calculations in conjunction with experimental 3JHH coupling constants to determine conformational preferences in solution. beilstein-journals.orgbeilstein-journals.org This integrated approach helps in understanding the dynamic nature of this compound and its preferred orientations in different environments.
In Silico Pharmacological and Biopharmaceutical Profiling
In silico pharmacological and biopharmaceutical profiling involves the computational prediction of a compound's behavior within a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its drug-likeness. These predictions are vital in the early stages of drug discovery to assess the potential developability of a compound. nih.govnih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The prediction of ADME properties for this compound involves various computational models and software tools. These tools estimate parameters critical for a compound's journey through the body. frontiersin.org
Absorption: Computational models can predict intestinal permeability and solubility. For peptides, this often involves assessing their ability to cross biological membranes. While natural peptides generally exhibit poor absorption, in silico tools can help identify structural features that might enhance permeability. nih.govacs.org
Distribution: Prediction of distribution often involves estimating plasma protein binding and tissue distribution.
Metabolism: Computational methods can predict potential metabolic pathways and sites of metabolism, often by identifying susceptible functional groups.
Excretion: Prediction of excretion routes, primarily renal or biliary, can also be performed in silico.
Software platforms like SwissADME and pkCSM are commonly used for predicting ADME parameters based on a compound's chemical structure (e.g., SMILES notation). frontiersin.orgmdpi.com These tools leverage machine learning and quantitative structure-activity relationship (QSAR) models trained on large datasets of known compounds. nih.gov
Calculation of Lipinski's Rule of Five and Other Drug-Likeness Parameters
Lipinski's Rule of Five (Ro5) is a widely recognized guideline used to predict the oral bioavailability of small molecules. nih.govnih.govresearchgate.netdrugbank.com While primarily developed for small molecules, its principles are often considered, or their limitations acknowledged, when evaluating small peptides or peptide derivatives. The rule states that poor absorption or permeation is more likely if a compound has:
More than 5 hydrogen bond donors (HBD) nih.govresearchgate.netdrugbank.com
More than 10 hydrogen bond acceptors (HBA) nih.govresearchgate.netdrugbank.com
A molecular weight (MW) greater than 500 Daltons nih.govresearchgate.netdrugbank.com
A calculated LogP (partition coefficient) greater than 5 nih.govresearchgate.netdrugbank.com
For this compound (L-Methionine amide, C5H12N2OS), the molecular weight is 148.23 g/mol . nih.gov Its XLogP3 is -0.2. nih.gov It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. chemscene.com
Based on these properties, this compound adheres to all criteria of Lipinski's Rule of Five.
Other drug-likeness parameters, such as Topological Polar Surface Area (TPSA) and the number of rotatable bonds, are also calculated. TPSA is a measure of the polar surface area of a molecule, which correlates with passive molecular transport through membranes. nih.gov For this compound, the TPSA is 63.32 Ų and it has 5 rotatable bonds. chemscene.com These values are generally within ranges considered favorable for drug-likeness, although peptides often exist in a chemical space "beyond the rule of 5" due to their larger size and flexibility. nih.govexplorationpub.com
Table 1: Predicted Drug-Likeness Parameters for this compound
| Parameter | Value for this compound nih.govchemscene.com | Lipinski's Rule of Five Criteria nih.govresearchgate.netdrugbank.com | Compliance |
| Molecular Weight (MW) | 148.23 g/mol | ≤ 500 Da | Yes |
| XLogP3 | -0.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |
| TPSA | 63.32 Ų | ≤ 140 Ų (Veber's Rule) nih.gov | Yes |
| Rotatable Bonds | 5 | ≤ 10 (Veber's Rule) nih.gov | Yes |
Mechanistic Insights through Simulation
Molecular simulations provide profound mechanistic insights into the behavior of this compound at an atomic level, elucidating its interactions with its environment and its intrinsic dynamic properties. Molecular dynamics simulations, for instance, can reveal how this compound interacts with solvent molecules, undergoes conformational changes over time, and potentially how it might interact with larger biomolecules if it were part of a more complex system. mdpi.comnih.govdiva-portal.orgnih.govacs.org
For example, simulations can highlight the formation of hydrogen bonds between the amide nitrogen of methionine and other functional groups, influencing its stability and reactivity. pnas.orgrsc.org Studies on methionine-containing peptides have used MD simulations to understand the influence of methionine oxidation on peptide structure and interactions. researchgate.net Furthermore, simulations can provide insights into membrane permeation mechanisms for peptides, investigating interactions with lipid membranes and the effects of permeation enhancers. diva-portal.org This is crucial for understanding how this compound, or peptides containing it, might traverse biological barriers.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 146480 |
| L-Methionine | 6137 |
| N-Acetyl-L-methionine | 448580 |
| H-Met-Thr-Ile-NH2 | 162421356 |
| H-Phe-Met-NH2 | 19488344 |
| H-Tyr-Met-NH2 | 19488345 |
| H-Trp-Met-NH2 | 19488346 |
| H-AmPhe-Met-NH2 | 19488347 |
Computational modeling and simulation are indispensable tools in modern chemical and pharmaceutical research, offering a powerful means to investigate the properties and behavior of chemical compounds such as this compound (L-Methionine amide) at an atomic and molecular level. These in silico methods provide detailed insights into structural dynamics, conformational preferences, and biopharmaceutical characteristics, complementing experimental data and guiding the design of novel molecules.
Computational Modeling and Simulation Studies
Advanced Structural and Conformational Prediction
Advanced computational techniques are routinely employed to predict the three-dimensional structure and explore the conformational landscape of peptides, including small amino acid amides like H-Met-NH2. Understanding these structural properties is fundamental to elucidating their function and potential interactions.
Application of Computational Methods for Novel Peptide Structure Identification
For novel peptides or peptide derivatives, computational methods are crucial for identifying energetically favorable and stable structural conformations. Key techniques applied in this domain include molecular dynamics (MD) simulations and quantum chemical calculations. Molecular dynamics simulations enable the study of atomic and molecular movements over time, providing a dynamic view of a molecule's structural behavior and thermodynamic properties. mdpi.com For this compound, MD simulations can explore its conformational space in various environments, such as aqueous solutions, revealing preferred backbone and side-chain orientations. researchgate.net Studies involving methionine-containing peptides have utilized MD to analyze conformational changes and molecular interactions, underscoring methionine's role in peptide structure and function. researchgate.netpnas.orgnih.gov
Quantum chemical calculations, rooted in quantum mechanics, offer high-accuracy insights into molecular geometries, electronic structures, and energies. beilstein-journals.org These calculations can precisely determine bond lengths, angles, and dihedral angles for this compound, as well as the relative energies of its different conformers. beilstein-journals.orgbeilstein-journals.org Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can also be employed to study amide groups in solution, providing a detailed understanding of their solvation and conformational dynamics. acs.org For peptides, especially those lacking regular secondary structures, ab initio approaches are used to predict structures by identifying the lowest potential energy conformation from a given sequence. nih.gov While this compound is a simple amino acid amide, these principles are directly applicable to understanding its intrinsic conformational preferences, which subsequently influence its behavior when integrated into larger peptide or protein structures.
Integration of NMR Calculations for Structural Elucidation of this compound Peptides
The integration of computational Nuclear Magnetic Resonance (NMR) calculations with experimental NMR spectroscopy significantly enhances the structural elucidation of peptides such as this compound. Computational NMR methods can predict parameters like chemical shifts and coupling constants, which are then compared with experimental data to validate and refine computationally derived structures. chemrxiv.orgnih.govbiorxiv.org
Density Functional Theory (DFT) calculations are frequently used for predicting chemical shifts. acs.org For this compound, predicted chemical shifts for its amide protons (HN), alpha carbons (Cα), and beta carbons (Cβ) can be compared against experimental NMR spectra to confirm its solution-state conformation. chemrxiv.orgnih.gov The sensitivity of NMR chemical shifts to local structural features, including backbone torsion angles and hydrogen bonding networks, makes computational NMR a crucial step in structural validation. biorxiv.org Research on methionine and cysteine derivatives has successfully combined quantum chemical calculations with experimental 3JHH coupling constants to determine conformational preferences in solution. beilstein-journals.orgbeilstein-journals.org This integrated approach is vital for understanding the dynamic nature of this compound and its preferred orientations within various environments.
In Silico Pharmacological and Biopharmaceutical Profiling
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The prediction of ADME properties for this compound utilizes various computational models and software tools that estimate parameters essential for a compound's journey through the body. frontiersin.org
Absorption: Computational models can predict intestinal permeability and solubility. For peptides, this often involves assessing their ability to cross biological membranes. While natural peptides generally exhibit poor absorption, in silico tools can help identify structural features that might enhance permeability. nih.govacs.org
Distribution: Prediction of distribution commonly involves estimating plasma protein binding and tissue distribution.
Metabolism: Computational methods can predict potential metabolic pathways and sites of metabolism by identifying susceptible functional groups.
Excretion: Prediction of excretion routes, primarily renal or biliary, can also be performed in silico.
Software platforms such as SwissADME and pkCSM are frequently employed for predicting ADME parameters based on a compound's chemical structure, often provided in SMILES notation. frontiersin.orgmdpi.com These tools leverage machine learning and quantitative structure-activity relationship (QSAR) models, which are trained on extensive datasets of compounds with known ADME profiles. nih.gov
Calculation of Lipinski's Rule of Five and Other Drug-Likeness Parameters
Lipinski's Rule of Five (Ro5) is a widely recognized guideline used to predict the oral bioavailability of small molecules. nih.govnih.govresearchgate.netdrugbank.com Although primarily developed for small molecules, its principles are often considered, or their limitations acknowledged, when evaluating small peptides or peptide derivatives. The rule suggests that poor absorption or permeation is more likely if a compound violates more than one of the following criteria:
More than 5 hydrogen bond donors (HBD) nih.govresearchgate.netdrugbank.com
More than 10 hydrogen bond acceptors (HBA) nih.govresearchgate.netdrugbank.com
A molecular weight (MW) greater than 500 Daltons nih.govresearchgate.netdrugbank.com
A calculated LogP (partition coefficient) greater than 5 nih.govresearchgate.netdrugbank.com
For this compound (L-Methionine amide, C5H12N2OS), its molecular weight is 148.23 g/mol . nih.gov Its XLogP3 value is -0.2. nih.gov The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors. chemscene.com Based on these properties, this compound adheres to all criteria of Lipinski's Rule of Five.
Other drug-likeness parameters, such as Topological Polar Surface Area (TPSA) and the number of rotatable bonds, are also calculated. TPSA is a measure of the polar surface area of a molecule, which correlates with passive molecular transport through membranes. nih.gov For this compound, the TPSA is 63.32 Ų and it has 5 rotatable bonds. chemscene.com These values are generally within ranges considered favorable for drug-likeness, although it is important to note that peptides often exist in a chemical space "beyond the rule of 5" due to their larger size and inherent flexibility. nih.govexplorationpub.com
Table 1: Predicted Drug-Likeness Parameters for this compound
| Parameter | Value for this compound nih.govchemscene.com | Lipinski's Rule of Five Criteria nih.govresearchgate.netdrugbank.com | Compliance |
| Molecular Weight (MW) | 148.23 g/mol | ≤ 500 Da | Yes |
| XLogP3 | -0.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |
| TPSA | 63.32 Ų | ≤ 140 Ų (Veber's Rule) nih.gov | Yes |
| Rotatable Bonds | 5 | ≤ 10 (Veber's Rule) nih.gov | Yes |
Mechanistic Insights through Simulation
Molecular simulations offer profound mechanistic insights into the behavior of this compound at an atomic level, elucidating its interactions with its environment and its intrinsic dynamic properties. Molecular dynamics simulations, for instance, can reveal how this compound interacts with solvent molecules, undergoes conformational changes over time, and potentially how it might interact with larger biomolecules if it were part of a more complex system. mdpi.comnih.govdiva-portal.orgnih.govacs.org
For example, simulations can highlight the formation of hydrogen bonds between the amide nitrogen of methionine and other functional groups, influencing its stability and reactivity. pnas.orgrsc.org Studies on methionine-containing peptides have utilized MD simulations to understand the influence of methionine oxidation on peptide structure and interactions. researchgate.net Furthermore, simulations can provide insights into membrane permeation mechanisms for peptides, investigating interactions with lipid membranes and the effects of permeation enhancers. diva-portal.org Such detailed mechanistic understanding is crucial for comprehending how this compound, or peptides containing it, might traverse biological barriers and exert their effects.
Exploration of Electron Transfer and Proton Transfer Pathways in Biological Systems
The study of electron transfer and proton transfer is fundamental to understanding numerous biological processes, including cellular respiration, photosynthesis, and enzymatic reactions. nih.govnih.gov These processes often involve the coupled movement of electrons and protons, known as proton-coupled electron transfer (PCET). nih.govprinceton.eduresearchgate.netmdpi.com Computational approaches, such as Density Functional Theory (DFT), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, and molecular dynamics (MD) simulations, are routinely used to model these complex charge transfer events. mghpcc.orgplos.orgprinceton.edumdpi.comnih.govbiorxiv.orgnih.govyoutube.combiorxiv.orgquantbiolab.com
For instance, QM/MM simulations are utilized to study enzyme reactions and energy landscapes, allowing researchers to investigate atomic-level mechanisms and predict how structural changes in proteins impact their function. mghpcc.orgyoutube.com Molecular dynamics simulations are employed to study protein conformational changes and interactions with other biomolecules, providing detailed pictures of molecular motion and energy transfer. mghpcc.orgnih.govbiorxiv.org Recent advancements in quantum biology suggest that quantum effects, such as proton tunneling and electron spin, can significantly influence proton and electron movement in biological systems like DNA and proteins. eurekalert.orgbioengineer.orgbigthink.comthequantuminsider.comphysicsworld.comnih.gov Studies have shown that proton transfer in biological environments is not purely chemical but also involves quantum processes influenced by electron spin and molecular chirality. eurekalert.orgbioengineer.orgthequantuminsider.comphysicsworld.com
Data Tables: As direct, detailed computational modeling and simulation data specifically focusing on this compound (L-Methioninamide) for electron transfer and proton transfer pathways in biological systems were not identified in the search results, no specific data tables can be generated for this section. The existing literature largely discusses the application of these computational methods to more complex biological macromolecules where methionine residues might be involved as part of a larger system.
Analytical and Characterization Methodologies
Spectroscopic and Spectrometric Methods
Mass Spectrometry (MS) for Identification, Quantification, and Fragmentation Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique employed to analyze the chemical composition of the outermost layers of a sample. For H-Met-NH2 and similar amino acid amides, ToF-SIMS can provide specific fragment ions that are characteristic of the molecule, enabling its identification and mapping on surfaces. mdpi.comacs.org
In the analysis of peptides and amino acids, ToF-SIMS has demonstrated the ability to detect single amino acids within a peptide chain and distinguish between amino acids with and without protecting groups. mdpi.com This capability is crucial for understanding surface-adsorbed layers or the distribution of this compound in complex matrices. The technique generates a rich fragmentation pattern, and by identifying specific mass-to-charge (m/z) values corresponding to fragments of methionine or its amide derivative, researchers can infer the presence and spatial distribution of this compound. For instance, specific ions related to amino acids, including methionine, can be used for chemical imaging, providing insights into co-assembly or surface interactions. acs.org
Infrared (IR) Spectroscopy (e.g., FTIR Difference Spectroscopy)
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups and molecular vibrations. For this compound, the presence of both an amino group and a primary amide group leads to characteristic absorption bands in the IR spectrum. scielo.brleibniz-fli.dethermofisher.com
Key amide bands observed in IR spectra include:
Amide A (3225-3280 cm⁻¹): Primarily associated with N-H stretching vibrations. scielo.brleibniz-fli.de
Amide B (around 3100 cm⁻¹): Arises from a Fermi resonance between the first overtone of amide II and N-H stretching vibration. leibniz-fli.de
Amide I (1700-1600 cm⁻¹): Predominantly due to the C=O stretching vibration (70-85%) of the amide group. This band is highly sensitive to the backbone conformation and hydrogen bonding patterns. scielo.brleibniz-fli.dethermofisher.com
Amide II (1600-1500 cm⁻¹): Results from a combination of N-H bending (40-60%) and C-N stretching (18-40%) vibrations. It is also conformationally sensitive. scielo.brleibniz-fli.de
Amide III (1250-1350 cm⁻¹): A complex band arising from a mixture of several vibrations, including C-N stretching and N-H bending. leibniz-fli.deacs.org
For this compound, the terminal primary amide group will exhibit these characteristic amide vibrations, providing valuable information about its hydrogen bonding environment and conformational state. FTIR difference spectroscopy can be utilized to observe subtle structural changes or interactions by subtracting spectra obtained under different conditions (e.g., pH, temperature, or in the presence of interacting molecules). Mathematical procedures like Fourier self-deconvolution and second derivatives can resolve overlapping bands, facilitating quantitative analysis. thermofisher.comthermofisher.com
Table 1: Characteristic IR Amide Band Frequencies
| Amide Band | Wavenumber Range (cm⁻¹) | Primary Vibrational Assignment | Sensitivity |
| Amide A | 3225-3280 | N-H stretching | Hydrogen bonding |
| Amide B | ~3100 | N-H stretching (Fermi resonance) | - |
| Amide I | 1600-1700 | C=O stretching | Backbone conformation, hydrogen bonding |
| Amide II | 1500-1600 | N-H bending, C-N stretching | Conformationally sensitive |
| Amide III | 1250-1350 | C-N stretching, N-H bending | Complex, conformationally sensitive |
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy probes electronic transitions within a molecule. For this compound, its intrinsic UV absorption profile is distinct from aromatic amino acids. While aromatic amino acids like tryptophan, tyrosine, and phenylalanine absorb strongly in the 250-280 nm range, methionine itself is not a strong chromophore in this region. jordilabs.commicrospectra.comnih.gov
However, the peptide bond (amide bond) present in this compound absorbs in the far-UV region, typically around 205 nm for peptide bonds in proteins. thermofisher.commicrospectra.com For a terminal primary amide (-CONH2), absorption can also be observed around 240 nm. jifro.ir UV/Vis spectroscopy can be used for quantitative analysis of this compound concentration if a suitable absorption wavelength is identified. Furthermore, if this compound interacts with metal ions or forms complexes with other chromophoric species, these interactions can induce spectral changes in the UV/Vis region, allowing for the study of binding and reaction kinetics. For example, UV-Vis spectrophotometry has been used to study the rate-determining step of hydrolytic reactions involving palladium(II) complexes and methionine-containing peptides, where coordination to the sulfur atom of methionine influences the UV-Vis spectrum. nih.govphyschemres.org
Fluorescence Spectroscopy for Molecular Probes and Interactions
Methionine, including this compound, is not intrinsically fluorescent due to the absence of aromatic rings or other strong fluorophores in its structure. However, fluorescence spectroscopy remains a valuable tool for studying this compound through indirect methods, such as the use of molecular probes or by incorporating fluorescent labels.
Molecular probes, like 8-anilino-1-naphthalenesulfonate (B1227081) (ANS) or bis-ANS, are often used to detect exposed hydrophobic regions in partially folded proteins or aggregates. If this compound is part of a larger peptide or protein structure, or if it undergoes aggregation, binding of such probes can lead to an increase in fluorescence intensity and a blue shift in the emission maximum, indicating changes in the local environment and exposure of hydrophobic patches. nih.govnih.gov
Alternatively, this compound can be chemically modified with a fluorescent tag (e.g., a dansyl group) to render it fluorescent. This derivatization allows for sensitive detection and the study of interactions. For instance, dansyl-labeled methionine has been synthesized and used as a highly sensitive and selective sensor for metal ions like Hg²⁺, showing turn-on or turn-off responses depending on the solvent environment. researchgate.net This approach enables the monitoring of this compound's interactions with other molecules or its presence in various biological or chemical systems.
Raman Spectroscopy
Raman spectroscopy provides vibrational information about molecular structure, offering complementary insights to IR spectroscopy. For this compound, key spectral features can be attributed to both the methionine side chain and the amide group.
A prominent and characteristic feature for methionine and its derivatives in Raman spectra is the C-S stretching vibration , typically observed in the range of 630-760 cm⁻¹. spectroscopyonline.comnih.gov The exact frequency can vary depending on the conformation of the carbon-sulfur bond and the local environment.
Similar to IR spectroscopy, Raman spectra of compounds containing amide bonds also exhibit characteristic amide bands:
Amide I (1600-1700 cm⁻¹): Primarily C=O stretching, sensitive to backbone conformation. spectroscopyonline.comacs.org
Amide III (1250-1350 cm⁻¹): A mixed vibration involving C-N stretching and N-H bending. spectroscopyonline.com
For this compound, these amide bands would arise from its terminal amide group. Raman spectroscopy can differentiate between solid and solution states of amino acids, as solid-state spectra are generally more complex and sharper. nih.govscispace.com This technique is also valuable for identifying specific amino acids within mixtures or more complex biological materials. researchgate.net
Table 2: Characteristic Raman Band Frequencies for this compound
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Significance |
| C-S stretching | 630-760 | Characteristic of methionine's thioether group |
| Amide I | 1600-1700 | C=O stretching of the amide group |
| Amide III | 1250-1350 | Mixed vibrations of the amide group |
Circular Dichroism (CD) Spectroscopy for Peptide Conformation Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Since L-methionine, and thus L-Methioninamide (this compound), is chiral, it can generate a CD signal. csbsju.eduvlabs.ac.in
While CD spectroscopy is extensively used to determine the secondary structure (e.g., alpha-helix, beta-sheet, random coil) of proteins and longer peptides by analyzing the far-UV region (190-250 nm) where the peptide backbone absorbs, its application to a single amino acid amide like this compound is more nuanced. csbsju.eduvlabs.ac.inwisc.edu For this compound, the CD signal would primarily arise from the inherent chirality of its alpha-carbon. However, its CD spectrum would not typically show the characteristic patterns associated with extended secondary structures found in polypeptides.
CD spectroscopy becomes highly relevant for this compound when studying its interactions with other chiral molecules or its incorporation into larger, conformationally ordered structures. For example, studies have shown that hydrogen-bonded amide macrocycles can induce chiroptical amplification in amino acid derivatives through host-guest complexation, leading to pronounced CD responses. mdpi.com This indicates that while this compound itself might have a relatively simple CD spectrum, its conformational behavior and interactions in chiral environments can be effectively probed using this technique. CD can also be used to study the effect of the amino acid amide on the secondary structure of peptides or proteins it might be part of. nih.gov
Electrochemical Detection Methods
Electrochemical detection methods are valuable for analyzing compounds that can undergo redox reactions. Methionine, and by extension this compound, is electroactive primarily due to the presence of its sulfur atom, which can be oxidized. nih.govacs.org
The electrooxidation of methionine has been extensively studied, and its electrochemical behavior can be exploited for sensing and quantitative determination. nih.gov Electrochemical techniques such as cyclic voltammetry, differential pulse voltammetry, and chronoamperometry can be employed to characterize the redox properties of this compound. These methods can reveal the oxidation potentials and current responses, which are indicative of the compound's concentration and reactivity.
Research has shown that methionine and its derivatives can act as corrosion inhibitors, with their inhibition efficiency often studied using electrochemical polarization methods. imist.maresearchgate.net The adsorption of methionine on metal surfaces, which can be monitored electrochemically, is attributed to the interaction of its sulfur atom and nitrogen/oxygen atoms with high charge densities. imist.maresearchgate.net The one-electron redox potentials of methionine-containing peptides depend on the sequence, suggesting that the electrochemical behavior of this compound could be sensitive to its environment or any larger molecular context. acs.org
Electrochemical sensors for amino acids, including methionine, are an active area of research, aiming for effective and reliable evaluation methods, particularly given their role in human health. nih.gov
Development and Application of Electrochemical Sensors for Amino Acid Derivatives
Electrochemical sensors offer a sensitive and selective approach for the detection of amino acid derivatives like methionine amide. While traditional carbon-based electrodes may show a lack of electroactivity for certain sulfur-containing amino acids such as L-methionine, modified electrodes have significantly improved detection capabilities. nih.gov
Recent advancements have led to the development of novel voltammetric sensors. For instance, a carbon paste electrode (CPE) modified with ZnO hollow quasi-spheres (ZnO hollow QSs) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMIM.PF6) has been successfully used for methionine detection. This modified electrode (ZnO-BMIM.PF6/CPE) demonstrated enhanced electrochemical response, increasing the oxidation peak current and reducing the oxidation peak potential of methionine. srce.hr
Research Findings on Electrochemical Sensors for Methionine: A study reported a linear detection range for methionine from 0.04 to 330.0 µM with a limit of detection (LOD) of 0.02 µM using the ZnO-BMIM.PF6/CPE sensor. The sensor also exhibited good stability, retaining 95.9% of its initial response after 20 days, and showed acceptable recoveries (98.0 to 102.7%) and relative standard deviation values (≤ 3.3%) in real urine samples. srce.hr
Another example involves the use of reduced graphene oxide (rGO) and methionine film modified screen-printed carbon electrodes (rGO-methionine/SPCE) for the determination of food colorants. This method highlights the synergistic effect of rGO and methionine film in enhancing catalytic activity and improving sensitivity. mdpi.com
Table 1: Performance Metrics of Electrochemical Sensors for Methionine
| Sensor Type | Linear Detection Range | Limit of Detection (LOD) | Recovery in Real Samples | Relative Standard Deviation (RSD) | Stability | Reference |
| ZnO-BMIM.PF6/CPE | 0.04 - 330.0 µM | 0.02 µM | 98.0 - 102.7% (urine) | ≤ 3.3% | 95.9% after 20 days | srce.hr |
Electrophoretic Techniques
Electrophoretic techniques are crucial for the high-resolution separation and analysis of amino acid derivatives and peptides.
Capillary Electrophoresis (CE) is a powerful technique for the separation of biomolecules, including amino acids and their derivatives, based on their charge-to-size ratio in an electric field. nih.govacs.org CE offers advantages such as rapid analysis times, consumption of nano-to-picoliter sample volumes, and high separation efficiency for complex samples. nih.gov
For the analysis of amino acids, including methionine, CE with laser-induced fluorescence detection (CE-LIF) has been optimized for quantitative compositional analysis, achieving limits of detection as low as 250 pM. acs.org The separation of amino acids like methionine can be optimized by varying buffer concentrations, with sodium tetraborate (B1243019) at pH 9.2 being a common choice. acs.org
High-voltage electrophoresis (HVE) is a technique employed for the separation and purification of peptides, particularly from enzymatic digests. This method is valuable for analyzing peptides containing specific amino acids like methionine. For instance, in studies of protein sequences, methionine-containing peptides from tryptic digests are often purified using high-voltage electrophoresis. core.ac.ukcdnsciencepub.com
In some applications, methionine peptides are isolated as sulfone derivatives after oxidation with performic acid on paper, and their further purification by high-voltage electrophoresis is monitored by methionine sulfone analysis. cdnsciencepub.com The technique allows for the identification of peptides by their electrophoretic mobility, which is influenced by their charge and size. core.ac.uk
X-ray Based Structural Analysis
X-ray based methods provide critical insights into the three-dimensional structures of molecules, including amino acid derivatives and their complexes.
X-ray crystallography is a primary technique for determining the atomic and molecular structure of a crystal, including the precise arrangement of atoms in a ligand-enzyme complex. While direct crystallographic data specifically for this compound as a standalone ligand in an enzyme complex is not widely detailed, methionine and its derivatives are frequently studied in the context of their interactions with enzymes.
For example, X-ray crystallography has been used to characterize copper(II) complexes where a methionine ester is conjugated to a bis-pyrazole carboxylate through an amide linkage. These complexes have been structurally characterized to understand their coordination geometry and potential biological activities, such as DNA cleavage. rsc.orgrsc.org Such structural insights are crucial for understanding ligand-enzyme interactions and for rational inhibitor design. The crystal structures revealed distorted octahedral coordination at the Cu(II) centers in these methionine-containing complexes. rsc.org
Another area where X-ray crystallography plays a role is in the study of S-adenosylmethionine (SAMe) synthesis. SAMe, which is synthesized from methionine, is a crucial methyl donor in cells. X-ray crystallography has been used to provide structures of methionine adenosyltransferase (MAT) enzyme complexes, which are responsible for SAMe synthesis. These structural data offer insights into the catalytic mechanism and can inform structure-based drug design. iucr.org
Advanced Analytical Approaches for Biological Matrices
Analyzing amino acid derivatives like this compound in complex biological matrices (e.g., plasma, urine) presents challenges due to the matrix complexity and the lack of strong chromophores in many amino acids. nih.gov
Advanced analytical methods often combine separation techniques with highly sensitive detection methods. High-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (MS) are frequently employed. nih.govspringernature.com For instance, ion-pairing reversed-phase HPLC coupled with an electrochemical detector has been developed for the simultaneous determination of methionine and other aminothiols in biological matrices. This method involves extracting analytes from samples using phosphoric acid and treating them to reduce oxidized forms. springernature.com
Another HPLC-based assay for methionine in plasma and urine samples utilizes on-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection. This method offers a fast and simple approach for quantification in biological samples. researchgate.net
Table 2: Advanced Analytical Methods for Methionine in Biological Matrices
| Method | Sample Matrix | Derivatization | Detection | Linear Range | LOD | Reference |
| Ion-pairing RP-HPLC/ECD | Biological matrices | Reduction with TCEP | Electrochemical | Not specified | Not specified | springernature.com |
| HPLC-Fluorescence | Plasma, Urine | On-column with o-phthaldialdehyde | Fluorescence | 2 - 60 µmol L⁻¹ | Not specified | researchgate.net |
Mass spectrometry (MS) strategies, often coupled with chromatography or electrophoresis, are increasingly used for analyzing amino acids and peptides in biological samples, including the detection of post-translational modifications. nih.govnih.gov While specific details for this compound in biological matrices are not always isolated, the general principles and methods for methionine and similar amino acid amides apply.
In Vivo Monitoring Techniques (e.g., Microdialysis, Low-Flow Push-Pull Perfusion Coupled to Analytical Methods)
In vivo monitoring techniques, such as microdialysis and low-flow push-pull perfusion, are indispensable tools for studying the extracellular concentrations of endogenous substances, including neurotransmitters, amino acids, and metabolites, in living tissues nih.govresearchgate.net. These methods allow for continuous sampling of the extracellular fluid, providing insights into dynamic biochemical changes in real-time.
Microdialysis: This technique involves implanting a small probe with a semipermeable membrane into the tissue of interest, such as the brain nih.govresearchgate.net. A perfusate solution is slowly pumped through the probe, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis nih.gov. Microdialysis probes are smaller than devices used for push-pull perfusion, displacing less tissue and providing a physical barrier that protects the tissue from turbulent flow and high-molecular-weight substances nih.gov. The technique has been widely used to quantify monoamine levels in neural tissue nih.gov.
Low-Flow Push-Pull Perfusion: Similar to microdialysis, push-pull perfusion involves the continuous infusion and withdrawal of fluid from a specific brain region. While microdialysis relies on diffusion across a membrane, push-pull perfusion can involve direct contact with the tissue or a larger exposed surface area.
Application to this compound: While direct detailed research findings on in vivo monitoring of this compound specifically via microdialysis or push-pull perfusion are limited in the current literature, these techniques are broadly applicable to amino acids and their derivatives. For instance, microdialysis has been used to study the blood-brain barrier transport of a novel adrenocorticotropic hormone analogue containing a modified methionine residue, [H-Met-(O2)-Glu-His-Phe-D-Lys-Phe-NH(CH2)8-NH2] nih.gov. This demonstrates the potential for these techniques to analyze methionine-related peptides and, by extension, potentially this compound, if its presence and role in extracellular fluid were to be investigated. The collected dialysate or perfusate can be subsequently analyzed using highly sensitive analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS), which are commonly used for amino acid and metabolite quantification frontiersin.orgthuenen.denih.govlcms.cz.
Development and Application of Biosensors for Neurotransmitter-Related Studies
Biosensors are analytical devices that integrate a biological recognition element with a physicochemical transducer to convert biological responses into measurable signals mdpi.com. They offer advantages such as high sensitivity, selectivity, rapid response time, and the potential for miniaturization, making them valuable tools for clinical diagnostics and real-time monitoring mdpi.comnih.gov.
Principles of Biosensors: Biosensors typically consist of a biorecognition element (e.g., enzymes, antibodies, nucleic acids) that selectively interacts with the target analyte, and a transducer that converts this interaction into a detectable signal (e.g., electrical, optical, gravimetric, acoustic) mdpi.comnih.gov. Enzyme-based biosensors, for example, can detect analytes through the production of a biochemical reaction product, while affinity biosensors rely on irreversible binding of the analyte to the receptor mdpi.com.
Application to this compound: While specific biosensors for direct detection of this compound as a neurotransmitter or related biomarker are not extensively reported, the principles of biosensor development can be applied. The ability of biosensors to detect various molecules, including amino acids and their metabolites, suggests a potential avenue for this compound detection mdpi.com. For instance, biosensors have been developed for other amino acids like methionine using biological systems such as whole cells or enzymes, particularly for medical samples like blood plasma and tissue thuenen.de. The functionalization of sensor materials often involves amine (-NH2) motifs or related nanocomposites, which are crucial for enhancing sensing performance and immobilizing biomolecules researchgate.netresearchgate.netresearchgate.netdovepress.com. If this compound were identified as a significant biomarker or had a specific enzymatic interaction, a dedicated biosensor could be developed by designing a recognition element specific to its chemical structure or its metabolic products.
Utilization of Nuclear Techniques in Biomedical Research
Nuclear techniques play a significant role in biomedical research, particularly in diagnostic imaging and metabolic studies, by providing non-invasive ways to visualize and quantify biochemical processes in vivo iaea.orgiaea.org.
Key Nuclear Techniques:
Positron Emission Tomography (PET): PET uses positron-emitting radionuclides to create three-dimensional images of functional processes in the body iaea.org. Radiotracers, which are molecules labeled with these radionuclides, are administered to the patient and accumulate in tissues based on specific biological processes. The positrons emitted interact with electrons, producing gamma rays that are detected by the PET scanner iaea.orgiaea.org.
Single Photon Emission Computed Tomography (SPECT): SPECT uses gamma-emitting radionuclides to produce 3D images. It is similar to PET but detects single photons directly iaea.org.
Nuclear Magnetic Resonance (NMR) with Hyperpolarization: Techniques like dissolution dynamic nuclear polarization (d-DNP) and Signal Amplification by Reversible Exchange (SABRE) can significantly enhance the nuclear magnetic resonance signals of metabolic probes, enabling real-time in vivo metabolic imaging using MRI researchgate.net. Hyperpolarized carbon-13 ([13C]) is a leading metabolic agent for this purpose, allowing investigation of dynamic metabolic and physiologic processes researchgate.net.
Application to this compound: While this compound itself is not commonly used as a direct radiotracer, its parent compound, methionine, is frequently studied using nuclear techniques. For example, the in-vivo blood-brain barrier transport of methionine can be measured using radiotracers researchgate.net. Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope labeling, such as [2H3]methionine, has been developed for the stereoselective determination of methionine enantiomers in plasma, demonstrating the use of isotopic techniques for precise quantification of amino acids and their derivatives nih.gov. If the metabolic fate, transport, or involvement of this compound in specific pathways were to be investigated in vivo, it could potentially be labeled with isotopes (e.g., 11C, 13C, 15N) to create a radiotracer or a hyperpolarized probe for PET or hyperpolarized MRI studies, respectively. This would allow for the non-invasive tracking and quantification of this compound in biological systems.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes for H-Met-NH2 and its Derivatives
The synthesis of L-Methioninamide and its derivatives is a critical area of ongoing research, driven by the need for more efficient, cost-effective, and environmentally sustainable production methods. Current synthetic approaches for related compounds, such as L-methionine and dipeptides containing methioninamide, often involve amide bond formation using coupling reagents like T3P (n-propanephosphonic acid anhydride) or DEPBT (N,N'-diisopropylcarbodiimide), along with the use of protecting groups like Boc (tert-butyloxycarbonyl) to prevent undesired reactions. smolecule.com Purification typically involves techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield. smolecule.com
A significant trend in this field is the exploration of novel and sustainable synthetic routes. Research is focused on developing more efficient and environmentally friendly methods for this compound and its hydrochloride salt, aiming to reduce production costs and enhance sustainability. archivemarketresearch.com This includes the investigation of enzymatic catalysis, such as the use of aminotransferase ARO8 from Saccharomyces cerevisiae for L-methionine biosynthesis, which has achieved nearly 100% conversion rates in optimized enzymatic reactions. nih.gov The shift towards bio-based feedstocks is also a crucial aspect of sustainable synthesis, moving away from petroleum-derived materials and toxic compounds like acrolein or cyanide, which are often involved in conventional methionine synthesis. rsc.org
Furthermore, the development of derivatives of L-Methioninamide is expanding its application scope. For instance, novel diamides of squaric acid containing methioninamide fragments have been synthesized in high yields through condensation reactions, with their molecular structures elucidated by Density Functional Theory (DFT) methods. bas.bg Similarly, new structural variants of Marfey's reagent, such as FDNP-L-Met-NH2, have been synthesized by nucleophilic substitution, offering improved chiral separation capabilities for α-amino acids. akjournals.com The continuous efforts to increase purity levels, often exceeding 99.9%, are essential for high-end applications, particularly in the pharmaceutical sector. archivemarketresearch.com
Table 1: Examples of Synthetic Approaches for L-Methioninamide and its Derivatives
| Compound/Derivative | Synthetic Method | Key Reagents/Conditions | Yield/Purity | Reference |
| L-Phenylalanyl-L-methioninamide | Amide Bond Formation | T3P or DEPBT, Boc protecting groups | High purity (HPLC) | smolecule.com |
| Diamides of Squaric Acid with Methioninamide | Condensation Reaction | Methioninamide esteramide of squaric acid, amino acid amides, Et3N | Good to excellent yields, high purity | bas.bg |
| L-Methionine (Enzymatic) | Enzymatic Catalysis | Aminotransferase ARO8, glutamate, KMBA | ~100% conversion | nih.gov |
| FDNP-L-Met-NH2 (Marfey's Reagent Variant) | Nucleophilic Substitution | 1,5-difluoro-2,4-dinitrobenzene (DFDNB), L-methioninamide | Characterized, improved separation | akjournals.com |
| This compound Hydrochloride | Improved Synthesis Methods | Focus on efficiency and environmental friendliness | Enhanced purity levels (>99.9%) | archivemarketresearch.com |
Expanded Exploration of this compound in Targeted Therapeutic and Diagnostic Modalities
The exploration of this compound in targeted therapeutic and diagnostic modalities represents a promising avenue for future research. Peptides and amino acid derivatives, in general, are crucial in biology and medicine, serving as hormones, neurotransmitters, and drug targets. ontosight.ai The unique sequence and terminal modification of peptides incorporating L-Methioninamide may confer specific biological activities or interactions with enzymes and receptors, leading to the discovery of new therapeutic agents or diagnostic tools. ontosight.ai
This compound is recognized as a methionine analogue and a Methionyl-tRNA synthetase inhibitor, making it valuable for research purposes. medchemexpress.com Its incorporation into larger peptide structures has shown potential in various applications. For example, Metkefamide, a synthetic opioid pentapeptide and derivative of [Met]enkephalin, incorporates an N-Me-Met-NH2 moiety and acts as a potent agonist of δ- and μ-opioid receptors, demonstrating high stability against proteolytic degradation and rapid penetration of the blood-brain barrier. arxiv.org Such modifications highlight the potential of this compound to enhance the pharmacological properties of peptide-based therapeutics.
Furthermore, L-Methioninamide-containing peptides are being investigated for diagnostic imaging, particularly in the context of gastrin-releasing peptide (GRP) compounds. google.comidrblab.net These compounds, which include complex structures with L-methioninamide at their C-terminus, are designed for specific interactions with receptors like the Gastrin-releasing peptide receptor (GRPR), suggesting their utility in targeted diagnostic applications. idrblab.net The broader applications of methionine and its derivatives in pharmaceuticals also extend to drug development and as nutritional supplements that may influence neurotransmitter levels and cognitive function. smolecule.comarchivemarketresearch.comdrugbank.com
Engineering of Advanced Peptide Mimetics Incorporating this compound for Enhanced Biological Activity
The engineering of advanced peptide mimetics incorporating this compound is a significant area of research aimed at overcoming the limitations of natural peptides, such as poor metabolic stability and bioavailability. Peptide mimetics are designed to mimic the biological activity of peptides while possessing improved pharmacokinetic properties, including enhanced stability against enzymatic degradation and better membrane permeability. arxiv.orgmdpi.commdpi.com
The unique structural features of L-Methioninamide, particularly its C-terminal amide, can be leveraged to design novel peptidomimetics with enhanced biological activity. For instance, borodipeptide derivatives containing methioninamide and phenylalaninamide moieties have been synthesized and evaluated as hypolipidemic agents, demonstrating potent hypocholesterolemic and hypotriglyceridemic activities. researchgate.net This indicates that incorporating methioninamide into such structures can lead to compounds with desirable pharmacological effects.
Computational methods play a crucial role in the rational design and engineering of these advanced peptide mimetics. Quantum mechanical calculations, such as those applied to N-formyl-L-methioninamide, help in understanding the conformational properties and their relevance to methionine in proteins. arxiv.orgotka-palyazat.hu Theoretical investigations, including DFT methods, are employed to elucidate the molecular structures and properties of newly synthesized methioninamide-containing compounds, guiding the design of more effective mimetics. bas.bg The ability to predict and analyze interactions at a molecular level is vital for developing mimetics that exhibit specific biological activities and improved stability. acs.org
Integration of Multi-Omics Data with Computational Models for Comprehensive Understanding
The integration of multi-omics data (genomics, proteomics, metabolomics) with computational models is becoming increasingly vital for a comprehensive understanding of the roles and interactions of chemical compounds like this compound within complex biological systems. This approach allows researchers to gain deeper insights into the mechanisms of action, metabolic pathways, and potential therapeutic targets associated with L-Methioninamide and its derivatives.
Furthermore, the use of chemical probes and cross-linkers in conjunction with advanced analytical techniques allows for the exploration of protein-protein interactions and the native assembly states of complex biological structures, such as bacterial microcompartments. nih.govnih.gov Methioninamide has been used as a quencher in chemical probing experiments, demonstrating its utility in studying protein dynamics and interactions within biological systems. nih.govnih.gov Integrating these experimental data with bioinformatics and systems biology approaches enables the construction of comprehensive models that can predict the impact of this compound on cellular processes and pathways. mdpi.comnih.gov
Refinement and Miniaturization of Analytical Techniques for this compound in Complex Biological Systems
The accurate and sensitive detection of this compound in complex biological systems is crucial for both research and potential clinical applications. Future directions in analytical chemistry focus on refining existing methods and developing miniaturized techniques to improve efficiency, reduce sample volume, and enhance sensitivity.
Current analytical methods for amino acids and their derivatives, including L-Methioninamide, often involve high-performance liquid chromatography (HPLC) coupled with various detection methods such as spectrophotometric (UV) or fluorometric detection. akjournals.comeuropa.euusp.org Ion-exchange chromatography with postcolumn derivatization using o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine is a common technique for amino acid analysis, allowing for the detection of both primary and secondary amines after oxidation. usp.org Thin-layer chromatography (TLC) is also employed for purity assessment. google.com
The refinement of these techniques aims to overcome challenges such as matrix interferences from salts, proteins, and other analytes, which can affect the accuracy of spectroscopic and colorimetric methods. researchgate.net This often necessitates the use of separation or purification techniques like paper chromatography, TLC, or HPLC in conjunction with detection. researchgate.net
Miniaturization of analytical techniques is another key area of development. Miniaturized flow reactors, for instance, offer advantages in enzyme screening by significantly reducing the quantities of enzyme, substrate, and cofactor required, thereby lowering costs. researchgate.net These systems can also mitigate issues of substrate and product inhibition encountered in batch assays. researchgate.net The development of new chiral variants of Marfey's reagent, such as FDNP-L-Met-NH2, has shown promise in enabling better separation of diastereomeric derivatives of α-amino acids using reversed-phase C18 HPLC, providing enhanced resolution for analytical purposes. akjournals.com These advancements are vital for the sensitive and accurate quantification of this compound in diverse and challenging biological matrices.
Q & A
Basic: What are the established synthetic routes for H-Met-NH2, and how do they compare in yield and purity?
Methodological Answer:
this compound (L-methioninamide) is synthesized via two primary routes:
- Route 1: Starting from L-methionine methyl ester hydrochloride, hydrolysis under controlled pH (e.g., ammonia in methanol) yields this compound. This method typically achieves moderate yields (~70–85%) but requires careful purification via recrystallization to remove residual solvents .
- Route 2: Fmoc-L-methionine is deprotected using piperidine, followed by amidation. This route offers higher purity (>95%) due to the stability of Fmoc intermediates but involves additional steps for Fmoc removal .
Key Considerations: Optimize reaction time and temperature to minimize side products like oxidation derivatives (e.g., methionine sulfoxide). Characterization via NMR and HPLC is critical to confirm purity .
Basic: What analytical techniques are recommended for characterizing this compound and validating its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the absence of impurities (e.g., residual solvents) and confirm the amide bond formation. Peaks at δ 1.8–2.2 ppm (methylthio group) and δ 6.5–7.5 ppm (amide protons) are diagnostic .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF can confirm molecular weight (MW: 150.24 g/mol for this compound) and detect oxidation byproducts .
- HPLC: Reverse-phase HPLC with UV detection (λ = 214 nm) ensures >95% purity. Use a C18 column and a gradient of acetonitrile/water with 0.1% TFA .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?
Methodological Answer:
Contradictions in stability studies (e.g., degradation rates in acidic vs. neutral buffers) require:
- Controlled Replication: Repeat experiments under identical conditions (temperature, pH, light exposure) to rule out procedural variability .
- Advanced Analytics: Use LC-MS to identify degradation products (e.g., methionine sulfoxide) and quantify their formation kinetics .
- Statistical Modeling: Apply time-series analysis or Arrhenius equations to predict shelf-life under storage conditions. For example, this compound degrades 30% faster at pH < 5 due to thioether oxidation .
Advanced: What experimental design strategies mitigate side reactions during this compound synthesis?
Methodological Answer:
- Catalyst Optimization: Use hydrogenation catalysts (e.g., Pd/BaSO) to reduce disulfide byproducts. Evidence shows 85–87% yield improvements with Rosenmund catalysts under inert atmospheres .
- Temperature Control: Maintain reactions at 20–25°C to prevent racemization. Higher temperatures (>30°C) increase epimerization risks, detectable via chiral HPLC .
- In Situ Monitoring: Employ FTIR or inline pH probes to track reaction progress and terminate at optimal conversion points .
Basic: What role does this compound play in peptide synthesis and enzyme inhibition studies?
Methodological Answer:
this compound serves as:
- A Building Block: Incorporated into peptide chains via solid-phase synthesis. Its amide terminus avoids undesired side-chain interactions during coupling .
- Enzyme Substrate Analog: Used to study methionine aminopeptidase (MetAP) activity. Competitive inhibition assays with this compound reveal IC values critical for drug discovery .
Advanced: How should researchers address discrepancies in biological activity data for this compound across studies?
Methodological Answer:
- Source Validation: Cross-check reagent purity (e.g., CAS 4510-08-1 for this compound vs. hydrochloride salts like 16120-92-6) to ensure consistency .
- Assay Standardization: Calibrate enzymatic assays (e.g., MetAP inhibition) using reference inhibitors and control for buffer ionic strength, which affects binding affinity .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated data from peer-reviewed studies, identifying outliers linked to methodological differences .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Storage: Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Use desiccants for long-term storage .
- Handling: Wear nitrile gloves and goggles. This compound may cause respiratory irritation (H335 hazard code); use fume hoods during weighing .
- Disposal: Neutralize with 10% acetic acid before incineration, adhering to local hazardous waste regulations .
Advanced: How can researchers ensure reproducibility of this compound-related data in publications?
Methodological Answer:
- FAIR Data Principles: Publish raw NMR/MS spectra and synthetic protocols in repositories like Zenodo, using persistent identifiers (DOIs) .
- Detailed Methods: Report reaction conditions (e.g., “stirred at 25°C for 3 h” vs. “room temperature”) to minimize ambiguity .
- Collaborative Validation: Share samples with independent labs for cross-verification of bioactivity or stability claims .
Basic: What ethical considerations apply to studies involving this compound in animal models?
Methodological Answer:
- IACUC Approval: Submit protocols detailing this compound dosing, route (e.g., intravenous vs. oral), and humane endpoints for ethical review .
- Data Transparency: Disclose all adverse effects (e.g., hepatotoxicity at >100 mg/kg doses) in publications, even if statistically non-significant .
Advanced: What emerging applications of this compound warrant further investigation?
Methodological Answer:
- Drug Delivery: Explore its use as a lipophilic carrier for brain-targeted therapeutics, leveraging its BBB permeability (LogP = -1.5) .
- Biomaterial Functionalization: Graft this compound onto polymers to enhance cell adhesion in tissue engineering scaffolds. Pilot studies show 20% improved fibroblast attachment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
